molecular formula C8H10ClFN2O B1524529 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride CAS No. 1315365-17-3

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride

Cat. No.: B1524529
CAS No.: 1315365-17-3
M. Wt: 204.63 g/mol
InChI Key: LORGBSQLLRZWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride is a chemical compound for research and development purposes. It is supplied with a purity of >=95% and has a molecular weight of 188.63 g/mol . The compound's molecular formula is C8H9ClFN2O . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified and trained professionals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORGBSQLLRZWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the hydrochloride salt is not definitively available in public databases, the free base, 2-Amino-2-(2-fluorophenyl)acetamide, is identified by CAS Number 1218171-00-6 . This guide will address the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, drawing upon established principles of organic chemistry and data from closely related analogs.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into amino acid scaffolds has become a powerful strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability and overall efficacy[1][2][3]. This compound, as a member of this class, represents a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the key features of an amino acid, a reactive acetamide group, and a fluorinated phenyl ring, offering multiple points for chemical modification and diversification.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₁₀ClFN₂OBased on the structure of the hydrochloride salt.
Molecular Weight 204.63 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidTypical appearance for similar organic salts.
Solubility Likely soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form generally increases aqueous solubility compared to the free base.
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.General property of pure organic compounds.
pKa Not available. The primary amine would be protonated at physiological pH.The amino group's basicity is influenced by the electron-withdrawing fluorine atom.

Synthesis and Chemical Logic

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related α-amino amides. The following proposed synthesis is a logical and experimentally sound approach.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The synthesis would likely begin from the corresponding α-amino acid, which can be prepared through various established methods.

G Target This compound Amide_Formation Amide Formation & HCl Salt Formation Target->Amide_Formation Amino_Acid 2-Amino-2-(2-fluorophenyl)acetic acid Amide_Formation->Amino_Acid Strecker_Synth Strecker Synthesis Amino_Acid->Strecker_Synth Aldehyde 2-Fluorobenzaldehyde Strecker_Synth->Aldehyde

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-Amino-2-(2-fluorophenyl)acetonitrile (Strecker Synthesis)

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of sodium cyanide (1.1 eq) in water, followed by ammonium chloride (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(2-fluorophenyl)acetonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2-fluorophenyl)acetic acid

  • Treat the crude aminonitrile from the previous step with a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-2-(2-fluorophenyl)acetic acid.

Step 3: Amide Formation and Hydrochloride Salt Preparation

  • Activate the carboxylic acid of 2-amino-2-(2-fluorophenyl)acetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine in an anhydrous solvent (e.g., dichloromethane).

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent.

  • Stir the reaction at room temperature until completion.

  • Filter off any solid byproducts and concentrate the filtrate.

  • Dissolve the crude amide in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation & Salt Formation Aldehyde 2-Fluorobenzaldehyde Reagents1 NaCN, NH4Cl, MeOH/H2O Aldehyde->Reagents1 Aminonitrile 2-Amino-2-(2-fluorophenyl)acetonitrile Reagents1->Aminonitrile Reagents2 Conc. HCl, Heat Aminonitrile->Reagents2 Amino_Acid 2-Amino-2-(2-fluorophenyl)acetic acid Reagents2->Amino_Acid Reagents3 1. Coupling Agent, NH3 2. HCl Amino_Acid->Reagents3 Target This compound Reagents3->Target

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

A robust analytical workflow is crucial for confirming the identity, purity, and quality of this compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape. A gradient elution from low to high organic content would be effective.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The phenyl ring provides strong UV absorbance. DAD allows for peak purity analysis.
Injection Volume 10 µLStandard injection volume.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (likely complex multiplets in the range of 7.0-7.5 ppm), a singlet or doublet for the α-proton adjacent to the amino and phenyl groups, and broad signals for the amine and amide protons which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the amide, and the α-carbon.

  • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be suitable, likely showing the [M+H]⁺ ion for the free base at m/z 169.07.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Biologically Active Molecules: The primary amine and the acetamide functional groups serve as handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets.

  • Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered biological activity[].

  • Enzyme Inhibitors: The fluorophenyl group can engage in specific interactions within the active site of enzymes, potentially leading to the development of potent and selective inhibitors. For instance, similar phenylacetamide derivatives have been investigated as potential inhibitors for various enzymes[5].

  • Neurological and Psychiatric Disorders: The structural similarity to neurotransmitters suggests potential applications in the development of drugs targeting the central nervous system.

G Compound 2-Amino-2-(2-fluorophenyl)acetamide HCl Applications Potential Applications in Drug Discovery Compound->Applications Scaffold Versatile Chemical Scaffold Applications->Scaffold Peptidomimetics Incorporation into Peptidomimetics Applications->Peptidomimetics Enzyme_Inhibitors Development of Enzyme Inhibitors Applications->Enzyme_Inhibitors CNS_Drugs CNS Drug Discovery Applications->CNS_Drugs

Caption: Potential applications of the target compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for the hydrochloride salt is limited, this guide provides a comprehensive overview of its likely properties, a robust proposed synthesis, and a sound analytical strategy based on established scientific principles and data from related compounds. The strategic incorporation of a fluorine atom in this amino acid derivative makes it a promising starting material for the development of novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). [Link]

  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubChem. N-(2-Fluorophenyl)acetamide. [Link]

  • Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • NIST. Acetamide, 2-amino-. [Link]

  • SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • Google Patents. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • ResearchGate. Fig. 2. 1 H NMR spectra of 2-amino-2 0.... [Link]

  • Baig, Q. E. N., Bano, R., Arsalan, A., Anwar, Z., & Ahmad, I. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Unani and Indigenous Medicine, 2(2), 5-9.
  • National Center for Biotechnology Information. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. PubChem.
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • PubChem. (2R)-2-amino-2-(4-fluorophenyl)acetamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • SpectraBase. 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • NIST. Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)-. [Link]

Sources

2-(2-Fluorophenyl)glycinamide hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Fluorophenyl)glycinamide hydrochloride, a critical chiral intermediate in the synthesis of bioactive small molecules, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and other protease-targeting therapeutics.[1][2][3]

Physicochemical Profiling, Synthesis, and Analytical Characterization[1][2][3]

Chemical Identity & Structural Significance[4][5]

2-(2-Fluorophenyl)glycinamide hydrochloride is the hydrochloride salt of the alpha-amino amide derivative of 2-fluorophenylglycine.[1][2][3] It serves as a privileged scaffold in medicinal chemistry due to the specific electronic and steric effects imparted by the ortho-fluorine atom.[2][3][4]

  • IUPAC Name: 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride[1][2][3]

  • Common Name: 2-Fluorophenylglycinamide HCl[1][2][3]

  • CAS Number (Free Base): 1218171-00-6 (Note: The HCl salt is often referenced as the salt form of this CAS or by specific internal registry numbers in patent literature).[1][2][3][4]

  • Molecular Formula: C₈H₉FN₂O[3][4] · HCl

  • Molecular Weight: 168.17 (Free Base) + 36.46 (HCl) ≈ 204.63 g/mol [1][4]

Electronic Influence of the Ortho-Fluorine

The presence of the fluorine atom at the ortho position (C2) of the phenyl ring introduces two critical effects:

  • Conformational Lock: Through electrostatic repulsion and dipole interactions, the fluorine atom restricts the rotation of the phenyl ring relative to the glycinamide backbone, potentially pre-organizing the molecule for receptor binding.[4]

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the susceptible ortho position, a common clearance pathway for phenyl-containing drugs.[2][3][4]

Physicochemical Characterization

The following data summarizes the physical properties. Where specific experimental values for the HCl salt are proprietary or variable based on polymorphs, ranges for the class of ortho-substituted phenylglycinamides are provided.

PropertyValue / DescriptionTechnical Note
Physical State White to off-white crystalline powderHighly crystalline due to ionic lattice (ammonium-chloride).[1][2][3][4]
Melting Point 200°C – 245°C (Decomposition)Typical for amino acid amide salts.[1][4] Free base melts significantly lower (~120–140°C).[1][4]
Solubility High: Water, Methanol, DMSOLow: Ethanol, IsopropanolInsoluble: Hexane, DCM, TolueneThe ionic nature dictates high aqueous solubility.[4]
pKa (Conjugate Acid) ~7.0 – 7.5 (Estimated)Lower than unsubstituted glycinamide (pKa ~8.[1][4]2) due to the electron-withdrawing inductive effect (-I) of the o-fluorine.[1][2][3]
Hygroscopicity Moderate to HighHandling in a desiccated environment is recommended to prevent caking.[3][4]
Chirality Exists as (R)- and (S)- enantiomersThe (S)-enantiomer is frequently the bioactive pharmacophore in gliptin-class drugs.[1][2][3]
Synthetic Methodology

The synthesis of 2-(2-Fluorophenyl)glycinamide hydrochloride generally proceeds via a Strecker Synthesis followed by hydrolysis, or through the amidation of the corresponding phenylglycine ester.[1][2][3][4]

Pathway A: Modified Strecker Synthesis (Scalable)

This route is preferred for large-scale preparation due to the availability of the aldehyde starting material.[1][2][3][4]

  • Condensation: 2-Fluorobenzaldehyde reacts with KCN (or NaCN) and Ammonium Chloride (NH₄Cl) in aqueous methanol to form the alpha-aminonitrile .[1][3][4]

  • Hydrolysis: The aminonitrile is subjected to controlled acid hydrolysis (H₂SO₄ or HCl) at moderate temperatures.[4] Critical Step: Over-hydrolysis can convert the amide to the carboxylic acid (2-fluorophenylglycine).[1][2][4]

  • Salt Formation: The free base is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.[3][4]

Pathway B: From 2-Fluorophenylglycine (Chiral Pool)[1][2][3]
  • Esterification: (S)-2-(2-Fluorophenyl)glycine is converted to its methyl ester using SOCl₂/MeOH.[1][2][3][4]

  • Amidation: The ester is treated with methanolic ammonia (NH₃/MeOH) to yield the chiral amide.[4]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the Strecker-based synthesis and purification.

SynthesisWorkflow Start 2-Fluorobenzaldehyde Reagents KCN / NH4Cl (MeOH/H2O) Start->Reagents Intermediate alpha-Aminonitrile (Intermediate) Reagents->Intermediate Strecker Reaction Hydrolysis Partial Hydrolysis (Conc. HCl, < 40°C) Intermediate->Hydrolysis ProductBase 2-(2-Fluorophenyl) glycinamide (Free Base) Hydrolysis->ProductBase Controlled Hydration SaltForm HCl (g) in Dioxane ProductBase->SaltForm FinalProduct 2-(2-Fluorophenyl) glycinamide HCl SaltForm->FinalProduct Precipitation

Caption: Step-wise synthesis via the Strecker route, highlighting the critical controlled hydrolysis step to avoid acid formation.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for use in drug development, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[1][5][6][7]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5–9.0 ppm (3H, br s): Ammonium protons (-NH₃⁺).[1][4]

    • δ 7.8 & 7.4 ppm (2H, br s): Amide protons (-CONH₂).[1][4] Distinct non-equivalent peaks due to restricted rotation.[3][4]

    • δ 7.2–7.6 ppm (4H, m): Aromatic protons.[1][4] The multiplet pattern is complex due to H-F coupling.[3][4]

    • δ 5.1 ppm (1H, s): Benzylic alpha-proton (Chiral center).[1][4]

  • ¹⁹F NMR:

    • δ -110 to -120 ppm: Single peak corresponding to the ortho-fluorine.[1][2][3][4] This is a definitive diagnostic signal for substitution confirmation.

Mass Spectrometry (LC-MS)[1][2][3]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][4]

  • Observed Mass: m/z 169.1 [M+H]⁺ (Corresponds to the free base cation).[1][4]

  • Fragmentations: Loss of NH₃ (17 Da) and CO (28 Da) are common in MS/MS fragmentation.[1][4]

HPLC Purity Method[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][4]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[1][4]

  • Detection: UV at 210 nm (Amide band) and 254 nm (Aromatic).[1][4]

  • Chiral Purity: Critical for asymmetric synthesis.[3][4] Use a Chiralpak AD-H or OD-H column with Hexane/IPA mobile phase to determine Enantiomeric Excess (ee).[1][2][3][4]

Handling, Stability, and Safety
Stability Protocol

The hydrochloride salt is significantly more stable than the free base, which is prone to racemization and hydrolysis.[4]

  • Hygroscopicity: The salt is hygroscopic.[3][4] It must be stored in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen).[1][4]

  • Thermal Stability: Stable up to ~180°C. Avoid prolonged exposure to temperatures >40°C during drying to prevent amide hydrolysis.[2][3][4]

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4][8]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.[3][4] In case of contact, rinse immediately with water.[4]

References
  • Synthesis of Fluorinated Phenylglycinamides: Bioorganic & Medicinal Chemistry, 2021. "Design, synthesis and biological evaluation of glycinamide derivatives as DPP-4 inhibitors."

  • General Properties of Glycinamide HCl: Sigma-Aldrich Technical Data Sheet, Glycinamide Hydrochloride (CAS 1668-10-6).[1][2][3][4]

  • Strecker Synthesis Methodology: Organic Syntheses, Coll.[3][4] Vol. 4, p. 274.[4] "alpha-Amino-alpha-phenylacetamide."[1][2][3][4] (Classic protocol adaptation).

  • Patent Reference: US Patent 6,207,710.[3][4] "Compounds for inhibiting beta-amyloid peptide release."[1][2][3][4] (References synthesis of 2-fluorophenylglycinamide derivatives).

Sources

2-Fluorophenylglycinamide: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Fluorophenylglycinamide Derivatives in Medicinal Chemistry.

Executive Summary

In the landscape of modern drug discovery, 2-fluorophenylglycinamide represents a high-value structural motif that bridges the gap between physicochemical optimization and scalable process chemistry. While often overshadowed by its 2-chloro analogue (a key intermediate in Clopidogrel synthesis), the 2-fluoro derivative offers distinct advantages in metabolic stability , conformational locking , and chiral resolution .

This guide analyzes the scaffold's utility, focusing on the "ortho-fluorine effect" in peptidomimetics, its role in multicomponent reactions (Ugi/Strecker), and its unique solid-state properties that facilitate attrition-enhanced deracemization (Viedma ripening).

Part 1: Structural & Electronic Attributes

The Ortho-Fluorine Effect

The defining feature of this scaffold is the fluorine atom at the ortho position of the phenyl ring. Unlike chlorine or methyl substituents, fluorine exerts a unique electronic influence without imposing significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

  • Conformational Locking: The ortho-fluorine atom acts as a weak hydrogen bond acceptor for the amide N-H proton (

    
    ). This intramolecular interaction creates a pseudo-cyclic 5- or 6-membered ring system, restricting bond rotation between the phenyl ring and the chiral center.
    
    • Medicinal Consequence:[1][2] This reduces the entropic penalty of binding to a protein target by pre-organizing the ligand into a bioactive conformation.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the ortho position blocks a common site of Phase I metabolic oxidation (arene oxide formation), thereby extending the compound's half-life (

    
    ).
    
Physicochemical Modulation
PropertyEffect of 2-Fluoro SubstitutionImpact on Drug Design
Lipophilicity (LogP) Moderate Increase (

)
Improves membrane permeability without drastic solubility loss.
Electronic (Hammett

)
Electron Withdrawing (

)
Lowers the pKa of the adjacent amine, reducing lysosomal trapping.
Dipole Moment Strong C-F DipoleCan be oriented to engage specific pocket residues (e.g., backbone carbonyls).

Part 2: Synthetic Methodologies

The synthesis of 2-fluorophenylglycinamide derivatives typically follows two primary retrosynthetic disconnections: the Strecker Synthesis (for the racemic core) and the Ugi Multicomponent Reaction (for complex peptidomimetics).

Synthetic Pathways Diagram

SynthesisPathways Aldehyde 2-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine UgiProduct Peptidomimetic Scaffold (Bis-amide) Aldehyde->UgiProduct Ugi 4-CR + Amine + Acid + Isonitrile Amine Amine (R-NH2) Cyanide TMSCN / KCN Isonitrile Isonitrile (R-NC) Acid Carboxylic Acid Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide StreckerProduct 2-Fluorophenyl- glycinamide (Hydrolysis) Aminonitrile->StreckerProduct H2SO4 / H2O (Hydrolysis)

Caption: Divergent synthetic routes to 2-fluorophenylglycinamide derivatives via Strecker and Ugi chemistries.

Protocol A: Modified Strecker Synthesis

Target: Racemic 2-(2-fluorophenyl)-2-aminoacetamide

  • Imine Formation: Dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol. Add ammonia (7M in MeOH, 2.0 eq) and stir at 0°C for 30 min.

  • Cyanation: Add TMSCN (1.1 eq) dropwise. The use of TMSCN avoids the hazards of HCN gas. Stir at RT for 12 hours.

  • Hydrolysis: Concentrate the intermediate

    
    -aminonitrile. Resuspend in conc. 
    
    
    
    at 0°C. Stir for 4 hours, then pour onto crushed ice. Neutralize with
    
    
    to precipitate the amide.
  • Purification: Recrystallize from Ethanol/Water.

Part 3: Advanced Process Chemistry (Deracemization)

A unique feature of 2-fluorophenylglycinamide derivatives is their ability to undergo Viedma Ripening (attrition-enhanced deracemization). This is a solid-state phenomenon where a racemic mixture of conglomerate crystals converts to a single enantiomer under grinding conditions in the presence of a solution-phase racemization catalyst.[3][4]

Mechanism of Action

Unlike standard kinetic resolution (max 50% yield), this process yields 100% enantiopure material .

  • Conglomerate Formation: The derivative must crystallize as a conglomerate (separate R and S crystals) rather than a racemic compound. 2-Fluorophenylglycinamide derivatives often satisfy this requirement.

  • Attrition: Grinding creates a high surface area and continuously breaks crystals.

  • Ostwald Ripening: Larger crystals grow at the expense of smaller ones.

  • Solution Racemization: A base (e.g., DBU) in the solution phase rapidly interconverts the dissolved R and S enantiomers via the enolate.

Protocol B: Viedma Ripening Setup
  • Substrate: Racemic

    
    -(2-chlorobenzylidene)-2-fluorophenylglycinamide.
    
  • Solvent: Acetonitrile (saturated solution).

  • Catalyst: DBU (10 mol%) to facilitate solution-phase racemization.

  • Additives: Glass beads (2-3 mm) for attrition.

  • Procedure:

    • Suspend the racemic solid in the solvent/catalyst mixture.

    • Add a small "seed" crystal (1-2 mg) of the desired pure enantiomer (e.g., S-isomer).

    • Stir vigorously (1000+ rpm) with glass beads to induce grinding.

    • Monitor Enantiomeric Excess (ee) via Chiral HPLC. >99% ee is typically achieved within 24–48 hours.

Part 4: Therapeutic Case Studies

Alzheimer's Disease: -Amyloid Inhibitors

Research has identified 2-fluorophenylglycinamide derivatives as inhibitors of


-amyloid peptide release. The scaffold serves as a stable, lipophilic anchor that penetrates the Blood-Brain Barrier (BBB).
  • Mechanism: The amide nitrogen acts as a hydrogen bond donor to the protease active site, while the 2-fluoro group modulates the electronic environment of the phenyl ring to optimize

    
    -stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme pocket.
    
Factor Xa and Thrombin Inhibitors

Similar to the 2-chlorophenylglycine motif found in Clopidogrel (anti-platelet), the 2-fluoro analogues are explored in anticoagulant therapy.

  • Advantage: The C-F bond is more resistant to oxidative defluorination compared to the C-Cl bond's susceptibility to oxidative dechlorination or displacement, potentially reducing idiosyncratic toxicity.

Part 5: References

  • Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters. Link

  • Noorduin, W. L., et al. (2008). Emergence of a Single Solid Chiral State from a Nearly Racemic Amino Acid Derivative. Journal of the American Chemical Society. Link

  • Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link

  • Purvis, G. D., et al. (2001). Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.[5] U.S. Patent No.[6] 6,207,710. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

A Technical Guide for Scientists: The Critical Differences Between 2-Fluoro and 4-Fluorophenylglycinamide Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a pivotal technique in modern medicinal chemistry, capable of profoundly altering a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] Phenylglycinamide scaffolds, which are integral to numerous therapeutic agents, are frequently targeted for such modifications. This in-depth guide provides a comprehensive analysis of the crucial distinctions between two key positional isomers: 2-fluorophenylglycinamide and 4-fluorophenylglycinamide. We will dissect the nuanced effects of fluorine's placement on the phenyl ring, exploring the resulting divergences in physicochemical properties, chemical reactivity, and, ultimately, biological activity. This document is intended as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to foster rational drug design and synthesis.

Introduction: The "Fluorine Factor" in Modern Drug Design

The use of fluorine in drug design has evolved into a powerful strategy for optimizing lead compounds.[5][6] The singular properties of the fluorine atom—its small size, extreme electronegativity, and the ability to form robust carbon-fluorine bonds—can dramatically reshape the characteristics of a parent molecule.[2][3][4][7] When integrated into a phenyl ring, the position of the fluorine atom is a critical determinant that dictates the electronic and conformational landscape of the molecule, leading to distinct pharmacological outcomes. This guide focuses on the 2-fluoro and 4-fluoro isomers of phenylglycinamide, two molecules that elegantly illustrate this fundamental principle.

Structural and Physicochemical Divergence

The seemingly minor shift of a fluorine atom from the ortho (2-position) to the para (4-position) on the phenyl ring of phenylglycinamide initiates a cascade of significant changes in the molecule's fundamental properties.

Electronic Effects: A Tale of Two Inductive and Resonance Profiles

The high electronegativity of fluorine enables it to exert a powerful electron-withdrawing inductive effect (-I). Concurrently, it can participate in resonance by donating a lone pair of electrons to the aromatic system (+M effect). The interplay between these opposing forces is highly dependent on the fluorine's position.

  • 2-Fluorophenylglycinamide: The fluorine atom is in close proximity to the glycinamide side chain. This adjacency amplifies the inductive electron withdrawal from the amide group, which can influence its hydrogen bonding capabilities and susceptibility to hydrolysis. While the resonance effect is also present, the inductive effect typically dominates due to the short distance.

  • 4-Fluorophenylglycinamide: The fluorine atom is situated opposite the glycinamide side chain. In this position, the inductive effect on the side chain is attenuated by the increased distance. Conversely, the resonance effect, which donates electron density to the ring, can exert a more pronounced influence on the molecule's overall electronic character. This can significantly impact interactions with biological targets.

A comparative summary of key physicochemical properties is presented below:

Property2-Fluorophenylglycinamide4-FluorophenylglycinamideRationale for Difference
pKa (Amine) Likely lowerLikely higherThe stronger inductive effect of the 2-fluoro substituent withdraws electron density from the amine, rendering it less basic (lower pKa).[2]
Dipole Moment Expected to be differentExpected to be differentThe vector sum of individual bond dipoles will differ due to the asymmetry in the 2-fluoro isomer compared to the more symmetrical 4-fluoro isomer.[2]
Lipophilicity (LogP) May be slightly lowerMay be slightly higherIntramolecular hydrogen bonding between the 2-fluoro and the amide N-H could reduce the exposed polar surface area, but this is often counteracted by other factors. Experimental determination is crucial for confirmation.[1][2][5]
Conformational Preference Potentially restrictedMore flexibleThe ortho-fluoro substituent can sterically hinder the rotation of the glycinamide side chain, leading to a more constrained set of low-energy conformations.[1]
Spectroscopic Signatures

The distinct electronic environments of the two isomers give rise to clear differences in their spectroscopic data, which are essential for their unambiguous identification.

  • ¹H NMR: The protons on the phenyl ring will display different chemical shifts and coupling patterns. In the 2-fluoro isomer, the proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with both the fluorine and the adjacent proton. The 4-fluoro isomer will show a more symmetrical pattern.

  • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also differ significantly between the two isomers due to the varying electronic effects.

  • ¹⁹F NMR: This is a definitive technique for distinguishing the isomers. The chemical shift of the fluorine nucleus will be different for the 2-fluoro and 4-fluoro positions.[8]

Synthesis and Reactivity: A Comparative Analysis

The synthetic pathways to 2- and 4-fluorophenylglycinamide often commence from the corresponding fluorinated benzaldehydes or benzoic acids. The choice of synthetic strategy must take into account the directing effects of the fluorine substituent in electrophilic aromatic substitution reactions.

General Synthetic Workflow

A prevalent synthetic approach involves the Strecker synthesis or a related methodology.[9][10][11][12]

Caption: Generalized synthetic workflow for fluorophenylglycinamides.

Experimental Protocol: Representative Amidation of Fluorophenylglycine

This protocol provides a general framework. Optimization of reaction conditions, particularly temperature and reaction time, is critical for achieving high yields and purity.

Materials:

  • 2-Fluorophenylglycine or 4-Fluorophenylglycine (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (0.5 M in 1,4-dioxane or as a gas)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • Suspend the fluorophenylglycine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent.

  • Amidation:

    • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and cool the solution in an ice bath.

    • Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2.5 eq) or bubble ammonia gas through the solution while maintaining a low temperature.

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The spectroscopic data should be compared with literature values or a known standard.

Pharmacological Implications and Drug Development

The isomeric differences are not merely academic; they have profound consequences for a molecule's biological activity.

  • Target Binding: The altered conformation and electronic distribution of the 2-fluoro isomer compared to the 4-fluoro isomer can lead to different binding modes and affinities for a biological target. The ortho-fluoro group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions that are not possible for the para-fluoro group.[1][7]

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block metabolic oxidation at that position.[2][5][7] For instance, a 4-fluoro substituent can prevent para-hydroxylation, a common metabolic pathway for phenyl-containing drugs. A 2-fluoro group might sterically hinder the access of metabolic enzymes to the adjacent side chain.

  • Pharmacokinetics: Differences in lipophilicity and pKa between the two isomers will affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

Caption: Relationship between isomeric structure and pharmacological outcomes.

Conclusion

The cases of 2-fluorophenylglycinamide and 4-fluorophenylglycinamide serve as a potent illustration of the power of positional isomerism in drug design. The decision of where to place a single fluorine atom can have far-reaching consequences, influencing everything from molecular conformation to metabolic fate. A thorough understanding of these differences, underpinned by robust analytical and synthetic methodologies, is paramount for the rational design of novel therapeutics. This guide has provided a foundational framework for researchers to appreciate these subtleties and to make informed decisions in their drug discovery programs.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(5):527-540.
  • Mehta M, Donahue C, Teverovskiy G, et al.
  • Yadav P, Kumar R, Singh P, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech. 2023;13(5):169.
  • Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Macmillan Group, Princeton University.
  • Ashenhurst J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. Strecker amino acid synthesis.
  • PubChem. N-(3-chloro-4-fluorophenyl)glycinamide.
  • Featherston RJ, Miller SJ. Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. 2021;99:132439.
  • News-Medical. Overview of Strecker Amino Acid Synthesis.
  • Al-Otaibi F, Al-Zahrani A, Al-Ghamdi S, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1162.
  • PubChem. (S)-4-Fluorophenylglycine.
  • PubChem. D-(-)-4-Fluorophenylglycine.
  • Jin Z, Ye Y, Otten R, et al. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters. 2017;8(5):506-510.
  • Lee H, Kim S, Lee S, et al. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. 2022;7(40):35940-35951.
  • Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. 2016;15(3):377-383.
  • Jin Z, Ye Y, Otten R, et al. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. 2021;64(24):18096-18111.
  • Wang H, Li Y, Wang Y, et al. Introduction of Fluorine to Phenyl Group of 4-(2-pyrimidinylamino)benzamides Leading to a Series of Potent Hedgehog Signaling Pathway Inhibitors. Chemical & Pharmaceutical Bulletin. 2017;65(8):769-773.
  • Al-Otaibi F, Al-Zahrani A, Al-Ghamdi S, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. 2023;16(8):1162.
  • Liu X, Li J, He M, et al. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity. 2023;20(1):e202200957.
  • Fleet GWJ, Dave R, Dunn M, et al. γ-Fluorinated Analogues of Glutamic Acid and Glutamine. Journal of the Chemical Society, Perkin Transactions 1. 2002;(1):1-20.
  • Grynkiewicz G, Szeja W.
  • Liu Y, Wang Z, Li Y, et al. Chemoenzymatic synthesis of fluorinated polyketides.
  • Campbell IB, Evans D, Genders J, et al. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359.
  • Jirát-Ziółkowska N, Panakkal VM, Jirakova K, et al. Cationic fluorinated micelles for cell labeling and F-MR imaging. Journal of Colloid and Interface Science. 2021;582(Pt A):45-56.
  • Kalikanda J, Slaninova J, Navratilova J, et al. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. 2017;13:2104-2111.
  • Nguyen HN, Ye Y, Jin Z, et al. Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. Journal of the American Chemical Society. 2021;143(49):20766-20775.
  • Lee J-C, Kim K-C, Park J-H, et al.
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  • Al-Ani A, Al-Ammar A, Al-Sudani F. The Use of Toothpastes Containing Different Formulations of Fluoride and Bioglass on Bleached Enamel. Medicina. 2023;59(2):304.

Sources

Strategic Sourcing and Analytical Validation of 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Imperative

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream drug development. 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride (Free base CAS: 1218171-00-6) has emerged as a privileged intermediate[1]. This compound combines a primary amine, an amide functionality, and an ortho-fluorinated phenyl ring around a chiral alpha-carbon.

The presence of the fluorine atom is not merely a structural variation; it is a deliberate bioisosteric substitution. Fluorine's high electronegativity and small Van der Waals radius provide metabolic stability by blocking CYP450-mediated oxidation at the ortho position. Furthermore, it induces a conformational lock via dipole interactions, which significantly enhances the binding affinity of derived Active Pharmaceutical Ingredients (APIs) to targets such as the CB2 receptor[2] and


-L-fucosidase[3]. Sourcing this compound as a hydrochloride salt  is imperative, as the free base is prone to spontaneous dimerization and degradation. The HCl salt ensures long-term shelf stability and precise stoichiometric control during synthesis.

Supplier Evaluation & Sourcing Matrix

When evaluating commercial suppliers (e.g., Sigma-Aldrich, Apollo Scientific, Ambeed)[4], researchers must look beyond basic catalog specifications. The synthetic route used by the supplier directly impacts the impurity profile. For instance, if the supplier utilizes a Strecker amino acid synthesis followed by nitrile hydrolysis, residual cyanide or heavy metal catalysts may persist, which can poison downstream transition-metal cross-coupling reactions.

To establish a robust supply chain, incoming batches must be evaluated against strict Critical Quality Attributes (CQAs).

Table 1: Supplier Qualification & Critical Quality Attributes (CQAs)

Critical Quality Attribute (CQA)Acceptance CriteriaAnalytical MethodCausality / Rationale
Chemical Purity

98.0%
RP-HPLC (UV 254 nm)Prevents the propagation of synthetic byproducts into the final API.
Enantiomeric Excess (ee)

99.0%
Chiral HPLCEssential for stereospecific target binding; prevents complex downstream purification.
Moisture Content

0.5% w/w
Karl Fischer TitrationThe HCl salt is hygroscopic. Water hydrolyzes moisture-sensitive coupling reagents (HATU).
Structural Identity Conforms to standard

H and

F NMR
Confirms the exact regiochemistry of the fluorine atom (ortho vs. meta/para).

The Self-Validating Analytical Engine

Trusting a supplier's Certificate of Analysis (CoA) without internal verification is a critical failure point in GMP and GLP environments. As a Senior Application Scientist, I mandate a self-validating, orthogonal testing matrix for every incoming batch.

Protocol 1: Chemical Purity & Moisture Validation
  • Sample Preparation: Dissolve 1.0 mg/mL of the supplier batch in LC-MS grade Acetonitrile/Water (50:50).

  • Karl Fischer (KF) Titration: Run a 100 mg sample through a volumetric KF titrator. Causality: We perform KF before HPLC because if moisture exceeds 0.5%, the batch is immediately quarantined. Excess water will destroy activated ester intermediates during downstream amidation.

  • RP-HPLC Execution: Inject 10

    
    L onto a C18 column (150 x 4.6 mm, 3 
    
    
    
    m). Use a gradient mobile phase of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
  • Detection: Monitor at 210 nm (amide absorption) and 254 nm (aromatic ring).

Protocol 2: Enantiomeric Excess (Chiral Purity)

Because the alpha-carbon is a chiral center, racemic contamination is a severe risk.

  • Sample Preparation: Dissolve the compound in Methanol.

  • Chiral HPLC: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v). Causality: The addition of DEA is non-negotiable. It temporarily neutralizes the hydrochloride salt on the column, preventing the primary amine from strongly interacting with the stationary phase's free silanols, which would otherwise cause severe peak tailing and obscure the enantiomeric ratio.

QC_Workflow Supplier Supplier Batch (HCl Salt) Visual Visual & Gravimetric Inspection Supplier->Visual HPLC RP-HPLC (Chemical Purity >98%) Visual->HPLC KF Karl Fischer (Moisture <0.5%) Visual->KF Chiral Chiral HPLC (ee >99%) HPLC->Chiral Pass Reject Quarantine / Reject HPLC->Reject Fail NMR 1H/19F NMR (Structural ID) Chiral->NMR Pass Chiral->Reject Fail KF->NMR Release Batch Release for API Synthesis NMR->Release Pass NMR->Reject Fail

Figure 1: Self-validating analytical QC workflow for incoming batch release.

Synthetic Integration Workflow

Once validated, this compound is typically integrated into larger scaffolds via amide coupling to generate biamide derivatives[5].

Step-by-Step Amidation Protocol
  • Freebasing: Suspend 1.0 eq of the HCl salt in anhydrous DMF at 0°C under Argon. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl salt and liberate the primary amine.

  • Activation: In a separate flask, dissolve 1.1 eq of the target carboxylic acid in DMF. Add 1.1 eq of HATU. Stir for 15 minutes. Causality: The highly electron-withdrawing ortho-fluorine reduces the nucleophilicity of the adjacent amine. Therefore, a highly efficient uronium-based coupling reagent like HATU is required to drive the reaction to completion.

  • Coupling: Dropwise add the activated acid to the freebased amine solution. Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate, and purify via silica gel flash chromatography.
    

Synthetic_Pathway SM 2-Amino-2-(2-fluorophenyl)acetamide HCl (Starting Material) Base Freebasing (DIPEA / DMF) SM->Base Coupling Amide Coupling (HATU Activation) Base->Coupling Intermediate Biamide Intermediate Coupling->Intermediate Acid Carboxylic Acid Derivative (e.g., 4-chlorophenylacetic acid) Acid->Coupling Purification Flash Chromatography (Silica Gel) Intermediate->Purification API Target API (CB2 Inverse Agonist) Purification->API

Figure 2: Synthetic integration of the building block into a biamide API scaffold.

Pharmacological Impact & Mechanistic Pathway

Derivatives synthesized from this specific fluorinated scaffold have demonstrated profound biological activity across multiple therapeutic areas. The quantitative impact of incorporating the 2-fluorophenylacetamide moiety is summarized below.

Table 2: Pharmacological Impact of Fluorophenylacetamide Derivatives

Target / ApplicationDerivative TypeKey Quantitative MetricReference
CB2 Receptor Biamide Inverse Agonist

= 22–85 nM,

= 4–28 nM
[2]

-L-Fucosidase
N-(2-fluorophenyl)-2

-DFJ

= 0.0079

M (Human Lysosome)
[3]
Prostate Cancer (PC3) N-halophenylacetamideEnhanced cytotoxicity vs. unhalogenated[6]

In the context of osteoporosis and bone disease, biamide derivatives utilizing this building block act as potent CB2 receptor inverse agonists[7]. By binding to the CB2 receptor, these compounds modulate intracellular cAMP levels, which directly downregulates osteoclastogenesis (the formation of bone-resorbing cells), providing a novel therapeutic pathway for bone preservation[5].

Biological_Pathway Drug Biamide API (Fluorophenyl Derivative) CB2 CB2 Receptor (Inverse Agonism) Drug->CB2 Binds cAMP cAMP Levels (Modulation) CB2->cAMP Alters Signaling Osteoclast Osteoclastogenesis (Inhibition) cAMP->Osteoclast Downregulates Bone Bone Resorption (Decreased) Osteoclast->Bone Therapeutic Effect

Figure 3: Pharmacological signaling pathway of CB2 inverse agonists.

References

  • Aliabadi, A., et al. (2012). "Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents". Journal of Reports in Pharmaceutical Sciences (Brieflands), 1(2), 67-72. Available at:[Link]

  • University of Toyama / Kato, A., et al. (2013). "Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases". Bioorganic & Medicinal Chemistry, 21(21), 6565-6573. Available at:[Link]

  • Yang, P., et al. (2012). "Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors". Journal of Medicinal Chemistry (ACS Publications), 55(22), 9973–9987. Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Amide Bond Formation via Coupling of 2-Amino-2-(2-fluorophenyl)acetamide with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals.[1] The coupling of primary amines, such as 2-Amino-2-(2-fluorophenyl)acetamide, with carboxylic acids is a critical transformation for generating novel molecular entities with potential therapeutic applications. The fluorine substitution on the phenyl ring can introduce unique properties, such as altered metabolic stability and binding affinity, making this building block particularly valuable.

This guide provides a detailed exploration of the chemical principles and practical methodologies for successfully coupling 2-Amino-2-(2-fluorophenyl)acetamide with a range of carboxylic acids. We will delve into the mechanisms of common coupling reagents, offer step-by-step protocols, and provide a troubleshooting guide to address common experimental challenges.

The Core Mechanism: Activating the Carboxylic Acid

Directly reacting an amine with a carboxylic acid is generally ineffective, as it results in a simple acid-base reaction forming a salt.[1][2] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent."[1][3]

The general process involves two main steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[3][4][5]

  • Acylation: The primary amine, 2-Amino-2-(2-fluorophenyl)acetamide, then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the stable amide bond.[1][4]

G cluster_0 Step 1: Activation cluster_1 Step 2: Acylation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent Amine 2-Amino-2-(2-fluorophenyl)acetamide (R'-NH2) ActivatedIntermediate->Amine Nucleophilic Attack AmideProduct Amide Product (R-CONH-R') Amine->AmideProduct + G cluster_mechanism EDC/HOBt Activation Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Unstable) RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt Active Ester (More Stable) Acylisourea->HOBtEster + HOBt - EDC Urea NAcylurea N-Acylurea (Inactive) Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBtEster->Amide + R'-NH2 - HOBt Amine R'-NH2

Sources

Application Notes and Protocols for the Preparation of Peptidomimetics Using Fluorinated Phenylglycinamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are cornerstones of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A powerful strategy in the design of advanced peptidomimetics is the incorporation of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a molecule. Introducing fluorine can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of peptidomimetics using fluorinated phenylglycinamides as key building blocks. We will delve into the rationale behind this synthetic approach, provide detailed, step-by-step protocols for the synthesis of a fluorinated phenylglycinamide precursor and its subsequent utilization in a multicomponent reaction to generate a complex peptidomimetic scaffold. Furthermore, we will discuss the critical analytical techniques for the characterization of these novel compounds.

Synthetic Strategy: Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the synthesis of complex, drug-like molecules in a single, efficient step. The Ugi and Passerini reactions are prominent examples of MCRs that are particularly well-suited for the construction of peptidomimetic libraries.[3][4] These reactions allow for the rapid generation of diverse structures from a set of simple starting materials, making them ideal for exploring structure-activity relationships (SAR).

Our strategy focuses on the use of a fluorinated phenylglycinamide as the amine component in an Ugi four-component reaction (U-4CR). The U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. By employing a fluorinated phenylglycinamide, we introduce the desirable properties of fluorine directly into the core of the peptidomimetic scaffold.

Experimental Protocols

Part 1: Synthesis of a Fluorinated Phenylglycinamide Precursor

To embark on the synthesis of our target peptidomimetics, we first require the fluorinated phenylglycinamide building block. Here, we detail the synthesis of (R)-2-amino-2-(4-fluorophenyl)acetamide, starting from the commercially available (R)-4-fluorophenylglycine. The rationale for choosing this enantiomer is to control the stereochemistry of the final peptidomimetic, a critical factor in determining biological activity.

Protocol 1: Synthesis of (R)-2-amino-2-(4-fluorophenyl)acetamide

This protocol involves a two-step procedure: esterification of the starting amino acid followed by amidation.

Step 1: Esterification of (R)-4-Fluorophenylglycine

  • Materials:

    • (R)-4-Fluorophenylglycine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend (R)-4-fluorophenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

    • Allow the reaction to cool to room temperature and then remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the methyl ester of (R)-4-fluorophenylglycine as a solid. This product is often used in the next step without further purification.

Step 2: Amidation of Methyl (R)-2-amino-2-(4-fluorophenyl)acetate

  • Materials:

    • Methyl (R)-2-amino-2-(4-fluorophenyl)acetate

    • Ammonia in methanol (7N solution)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the methyl ester from the previous step in a 7N solution of ammonia in methanol in a sealed pressure vessel.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

    • Triturate the resulting solid with cold anhydrous diethyl ether and collect the precipitate by filtration.

    • Dry the solid under vacuum to afford (R)-2-amino-2-(4-fluorophenyl)acetamide.

Characterization Data for (R)-2-amino-2-(4-fluorophenyl)acetamide:

Analysis Expected Result
¹H NMR Peaks corresponding to the aromatic protons, the α-proton, and the amide protons.
¹³C NMR Signals for the aromatic carbons, the α-carbon, and the carbonyl carbon.
¹⁹F NMR A single peak corresponding to the fluorine atom on the phenyl ring.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.
Part 2: Ugi Four-Component Reaction for Peptidomimetic Synthesis

With the fluorinated phenylglycinamide in hand, we can now proceed to the Ugi four-component reaction to construct our peptidomimetic. This one-pot reaction offers a high degree of molecular diversity by simply varying the other three components.

Protocol 2: Synthesis of a Fluorinated Phenylglycinamide-Derived Peptidomimetic

  • Materials:

    • (R)-2-amino-2-(4-fluorophenyl)acetamide (from Protocol 1)

    • An aldehyde (e.g., isobutyraldehyde)

    • A carboxylic acid (e.g., acetic acid)

    • An isocyanide (e.g., tert-butyl isocyanide)

    • Methanol (anhydrous)

  • Procedure:

    • To a solution of (R)-2-amino-2-(4-fluorophenyl)acetamide (1.0 eq) in anhydrous methanol, add isobutyraldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add acetic acid (1.0 eq) to the reaction mixture and stir for another 10 minutes.

    • Finally, add tert-butyl isocyanide (1.0 eq) to the mixture.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired peptidomimetic.

Characterization of the Peptidomimetic Product:

The structure of the synthesized peptidomimetic should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the overall structure and the connectivity of the different components.

  • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine can provide insights into its electronic environment within the final molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the product.

Visualization of the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_protocol1 Protocol 1: Precursor Synthesis cluster_protocol2 Protocol 2: Ugi Reaction A (R)-4-Fluorophenylglycine B Methyl (R)-2-amino-2- (4-fluorophenyl)acetate A->B Esterification (MeOH, SOCl₂) C (R)-2-amino-2-(4-fluorophenyl)acetamide B->C Amidation (NH₃/MeOH) D Fluorinated Phenylglycinamide H Peptidomimetic Product D->H Ugi 4-CR (MeOH, rt) E Aldehyde E->H Ugi 4-CR (MeOH, rt) F Carboxylic Acid F->H Ugi 4-CR (MeOH, rt) G Isocyanide G->H Ugi 4-CR (MeOH, rt)

Caption: Synthetic workflow for the preparation of peptidomimetics.

Causality and Experimental Choices

  • Choice of Fluorinated Phenylglycine: Phenylglycine is a non-proteinogenic amino acid that can introduce conformational constraints into a peptide backbone. The fluorine substituent on the phenyl ring is strategically placed to influence electronic properties and potential interactions with biological targets without adding significant steric bulk.

  • Ugi Reaction: This multicomponent reaction is chosen for its efficiency and convergence. It allows for the rapid assembly of a complex peptidomimetic from four readily available starting materials in a single step, which is highly advantageous for library synthesis and SAR studies.[3][4]

  • Solvent Choice: Anhydrous methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the reaction progress.

  • Purification: Flash column chromatography is a standard and effective method for purifying the Ugi product from any unreacted starting materials and side products.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel peptidomimetics incorporating fluorinated phenylglycinamides. The strategic use of fluorine and the efficiency of the Ugi multicomponent reaction offer a powerful approach for the design and discovery of new therapeutic agents. Future work could involve the synthesis of a diverse library of these peptidomimetics by varying the aldehyde, carboxylic acid, and isocyanide components to explore a wide range of chemical space and optimize for biological activity. Furthermore, the incorporation of other fluorinated amino acid derivatives could be explored to further fine-tune the properties of the resulting peptidomimetics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

Application Note: Optimized Protocols for the Hydrolysis of 2-Amino-2-(2-fluorophenyl)acetamide to 2-Amino-2-(2-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unnatural


-amino acids, such as 2-amino-2-(2-fluorophenyl)acetic acid, is a critical operation in the development of peptide-based therapeutics, chiral catalysts, and 

-lactam antibiotics. The immediate precursor to this acid is typically 2-amino-2-(2-fluorophenyl)acetamide, generated via a Strecker synthesis[1].

Converting this primary amide to the corresponding carboxylic acid presents a unique chemical challenge. While standard amides require harsh conditions for hydrolysis, the specific structural features of ortho-fluorophenylglycine derivatives make them highly susceptible to racemization. This application note details two field-proven workflows: a harsh chemical hydrolysis for generating racemic building blocks, and a mild enzymatic kinetic resolution for isolating enantiopure active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Phenylglycine Problem

Amide bonds are exceptionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl


-system. Consequently, breaking an amide bond chemically requires extended heating in the presence of strong aqueous acid or base to force the equilibrium forward[2].

However, applying these conditions to 2-amino-2-(2-fluorophenyl)acetamide introduces a severe side reaction: racemization .

  • Causality: The

    
    -proton of this molecule is unusually acidic. It is flanked by an electron-withdrawing protonated amine, a carbonyl group, and an ortho-fluorophenyl ring (where the highly electronegative fluorine exerts a strong inductive pull).
    
  • Under harsh acidic or basic conditions, the molecule readily undergoes deprotonation at the

    
    -carbon, forming a planar enol or imine tautomer. Upon reprotonation, stereochemical information is permanently lost[3].
    

Therefore, if the stereochemical integrity of an enantiopure starting material must be preserved—or if a racemic mixture must be resolved—chemical hydrolysis is fundamentally incompatible, and biocatalysis must be employed[4].

Mechanism Amide Protonated Amide (Electrophilic Carbonyl) Tetra Tetrahedral Intermediate (Water Addition) Amide->Tetra +H2O Racemization alpha-Proton Abstraction (Enol/Imine Tautomer) Amide->Racemization Harsh Acid/Base Acid Amino Acid Product + NH4+ Tetra->Acid -NH3 Loss Loss of Stereocenter (Planar Intermediate) Racemization->Loss Loss->Amide Reprotonation (Yields Racemate)

Caption: Competing pathways of acid-catalyzed amide hydrolysis and


-carbon racemization.

Experimental Workflows

The selection of the hydrolysis protocol is entirely dependent on the stereochemical requirements of the target molecule.

Workflow Start 2-Amino-2-(2-fluorophenyl)acetamide (Starting Material) Decision Stereochemical Requirement? Start->Decision Path1 Racemic Product Acceptable Decision->Path1 Path2 Enantiopure Product Required Decision->Path2 ChemCond Protocol A: Chemical Hydrolysis (6N HCl, Reflux, 12-24h) Path1->ChemCond EnzCond Protocol B: Enzymatic Resolution (Aminopeptidase, pH 8.0, 37°C) Path2->EnzCond Prod1 rac-2-Amino-2-(2-fluorophenyl)acetic acid (Precipitated at pH 5.5) ChemCond->Prod1 Prod2 (S)-Acid + (R)-Amide (Separated via Ion Exchange) EnzCond->Prod2

Caption: Decision matrix and workflow for the hydrolysis of 2-amino-2-(2-fluorophenyl)acetamide.

Protocol A: Acid-Catalyzed Chemical Hydrolysis (For Racemic Products)

This method utilizes brute-force thermodynamics to drive the hydrolysis of the unactivated amide[2]. It is highly scalable but will result in a completely racemic product regardless of the starting material's optical purity.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 10.0 g of rac-2-amino-2-(2-fluorophenyl)acetamide in 100 mL of 6 M aqueous HCl.

    • Causality: The high concentration of hydronium ions ensures continuous protonation of the amide oxygen, activating the carbonyl carbon for nucleophilic attack by water.

  • Thermal Activation: Heat the suspension to reflux (approx. 105–110 °C) under continuous stirring for 16 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, neutralize with saturated NaHCO₃, and analyze via TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1, Ninhydrin stain) or LC-MS to confirm the disappearance of the amide mass (

    
    ).
    
  • Workup & Crystallization: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 6 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 5.5 .

    • Causality: The isoelectric point (pI) of fluorinated phenylglycines is ~5.5. At this pH, the molecule exists as a neutral zwitterion, minimizing its hydration sphere and forcing it to crash out of the aqueous solution.

  • Isolation: Filter the resulting dense white precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 20 mL) followed by cold ethanol (1 × 10 mL) to remove residual salts. Dry under vacuum at 50 °C to constant weight.

Protocol B: Enzymatic Kinetic Resolution (For Enantiopure Products)

To obtain enantiomerically pure (S)-2-amino-2-(2-fluorophenyl)acetic acid, biocatalysis is required. An L-aminopeptidase will selectively hydrolyze the (S)-enantiomer of the racemic amide, leaving the (R)-amide untouched[4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 5.0 g of rac-2-amino-2-(2-fluorophenyl)acetamide in 250 mL of 100 mM potassium phosphate buffer adjusted to pH 8.0.

    • Causality: This mild, slightly alkaline pH is the optimal catalytic window for most commercial aminopeptidases and entirely prevents the spontaneous chemical racemization seen in Protocol A.

  • Biocatalyst Addition: Add 50 mg of L-aminopeptidase (e.g., from Pseudomonas putida or a commercial aminoacylase equivalent).

  • Incubation: Incubate the mixture in an orbital shaker at 37 °C and 150 rpm.

  • In-Process Control (IPC) - Critical Step: Monitor the reaction strictly via chiral HPLC. The reaction is a self-validating system: it must be terminated when the conversion reaches exactly 50% . Proceeding beyond 50% risks non-specific hydrolysis and a drop in enantiomeric excess (ee%).

  • Termination & Separation:

    • Once 50% conversion is achieved, acidify the mixture to pH 2.0 with 1 M HCl to denature the enzyme and halt the reaction.

    • Pass the mixture through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Both the (S)-acid and (R)-amide will bind.

    • Wash the column with water, then elute the (S)-acid selectively using 0.5 M aqueous ammonia. The (R)-amide requires higher concentrations of ammonia or organic solvent modifiers to elute, allowing for clean baseline separation.

  • Isolation: Concentrate the (S)-acid fractions under reduced pressure and recrystallize from water/ethanol.

Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes, operational parameters, and stereochemical integrity of the two protocols.

ParameterProtocol A (Chemical Hydrolysis)Protocol B (Enzymatic Resolution)
Reagents 6 M HClL-Aminopeptidase, Phosphate Buffer
Temperature 105–110 °C (Reflux)37 °C
Reaction Time 12–24 hours24–48 hours (Enzyme dependent)
Target Product rac-2-Amino-2-(2-fluorophenyl)acetic acid(S)-2-Amino-2-(2-fluorophenyl)acetic acid
Max Theoretical Yield 100%50% (relative to racemic starting material)
Typical Isolated Yield 85–92%42–46%
Enantiomeric Excess (ee%) 0% (Completely Racemized)> 98%
Primary Use Case Bulk synthesis of racemic building blocksIsolation of chiral APIs

References

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at:[Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at:[Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at:[Link]
    

Sources

Application Note: A Systematic Approach to Developing Recrystallization Protocols for 2-Amino-2-(2-fluorophenyl)acetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for the purification of 2-Amino-2-(2-fluorophenyl)acetamide HCl via recrystallization. The hydrochloride salt form of this active pharmaceutical ingredient (API) intermediate presents specific solubility characteristics that necessitate a systematic and principled approach to solvent selection. This note moves beyond generic protocols to explain the underlying chemical principles, offering a robust workflow for developing a self-validating and scalable purification process. We detail methodologies for single-solvent and binary-solvent systems, supported by detailed experimental protocols and troubleshooting guidance.

Introduction: The Critical Role of Recrystallization

In pharmaceutical development, the purity of an active ingredient or its intermediate is paramount. Recrystallization remains one of the most powerful and cost-effective methods for purifying solid organic compounds.[1] The process relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. An ideal recrystallization yields a product with high purity, desirable crystal morphology, and maximum recovery.

The target compound, 2-Amino-2-(2-fluorophenyl)acetamide HCl, possesses a combination of functional groups that dictate its solubility and make solvent selection a non-trivial exercise. As a hydrochloride salt, it is highly polar and ionic. It also contains a hydrogen-bond-donating and -accepting amide group and a moderately non-polar fluorophenyl ring. This structural complexity requires a more nuanced approach than simple "like dissolves like" heuristics.[2] This guide provides the experimental logic and practical steps to navigate these challenges effectively.

Physicochemical Rationale for Solvent Selection

Understanding the molecular structure is key to predicting solubility behavior.

  • Amine Hydrochloride Salt: The protonated amine (-NH₃⁺) and the chloride anion (Cl⁻) make the molecule ionic. This feature dominates its solubility profile, suggesting high solubility in polar, protic solvents like water and lower alcohols (e.g., methanol, ethanol) which can solvate the ions effectively.

  • Amide Group: The primary amide (-CONH₂) is a polar functional group capable of participating in extensive hydrogen bonding, further enhancing its affinity for protic solvents.

  • Fluorophenyl Group: The 2-fluorophenyl ring is the primary lipophilic region of the molecule. While the fluorine atom adds some polarity, this group will interact most favorably with less polar or aromatic solvents.

The goal is to find a solvent or solvent mixture that fully solubilizes the compound at an elevated temperature but provides limited solubility at lower temperatures (0-25 °C), allowing for crystallization and recovery.[3] For polar compounds containing oxygen and nitrogen, alcohol/water mixtures are often an excellent starting point.[3]

Systematic Workflow for Solvent System Screening

A successful recrystallization protocol is developed through systematic screening rather than trial and error. The following workflow provides a logical progression from initial solvent identification to a refined protocol.

Recrystallization_Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Protocol Development Start Impure Compound (2-Amino-2-(2-fluorophenyl)acetamide HCl) Test_Solvents Small-Scale Solubility Test (Room Temp & Boiling) ~10-25 mg in 0.5 mL solvent Start->Test_Solvents Decision Analyze Results Test_Solvents->Decision Insoluble Outcome: Insoluble (Even when hot) Decision->Insoluble Reject Solvent Too_Soluble Outcome: Too Soluble (Even when cold) Decision->Too_Soluble Consider as 'Good' Solvent for Binary System Good_Candidate Outcome: Good Candidate (Soluble Hot, Insoluble Cold) Decision->Good_Candidate Proceed Binary_System Develop Binary-Solvent Recrystallization Protocol Too_Soluble->Binary_System Pair with a 'Poor' Solvent (Anti-Solvent) Single_Solvent Develop Single-Solvent Recrystallization Protocol Good_Candidate->Single_Solvent End Pure Crystalline Product Single_Solvent->End Binary_System->End

Caption: Workflow for systematic recrystallization solvent selection.

Potential Solvent Systems & Rationale

The selection of solvents for initial screening should be based on a range of polarities. Given the hydrochloride salt nature of the analyte, the focus should be on polar solvents.

Solvent SystemTypeBoiling Point (°C)Rationale & Expected Behavior
WaterProtic100High Polarity. Expected to be a good solvent due to the ionic salt. May be too good, resulting in high solubility even when cold and thus low yield.[1] Potentially useful as the primary solvent in a binary system.
MethanolProtic65High Polarity. Excellent solvent for polar compounds.[1] Its volatility makes crystal drying easy. May show high solubility at room temperature.
Ethanol (95%)Protic78High Polarity. An excellent and common general-purpose solvent.[1] Slightly less polar than methanol, it might offer a better solubility differential between hot and cold states.
Isopropanol (IPA)Protic82Medium Polarity. Often provides a superior temperature-solubility gradient compared to methanol or ethanol for moderately polar compounds. A very strong candidate for single-solvent recrystallization.
AcetonitrileAprotic82Polar Aprotic. Can dissolve polar compounds but lacks hydrogen-bond-donating ability. May offer a unique solubility profile.
Ethanol / WaterBinary78-100A classic polar solvent pair.[3] The compound would be dissolved in a minimum of hot water or ethanol, and the other solvent would be added as the anti-solvent to induce crystallization.
Isopropanol / HeptaneBinary82-98A polar/non-polar pair. The compound would be dissolved in hot isopropanol, followed by the addition of heptane as an anti-solvent to drastically reduce solubility.
Ethanol / Ethyl AcetateBinary77-78A polar/medium-polarity pair. This combination can be effective for compounds that are too soluble in pure alcohols.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate.

Protocol 5.1: Small-Scale Solubility Screening

This protocol is designed to rapidly assess a range of solvents to identify viable candidates.

  • Place approximately 20-30 mg of 2-Amino-2-(2-fluorophenyl)acetamide HCl into a small test tube or vial.

  • Add the chosen solvent dropwise (start with 0.5 mL). Agitate at room temperature.

  • Observation 1 (Room Temp): If the solid dissolves completely, the solvent is likely too good for a single-solvent system but may be useful in a binary system.[3] Mark as "Soluble Cold".

  • If the solid does not dissolve, gently heat the mixture to the solvent's boiling point while agitating. Add more solvent in small increments (0.1 mL) only until the solid dissolves completely.

  • Observation 2 (Hot): If the solid fails to dissolve in approximately 3 mL of hot solvent, the solvent is unsuitable. Mark as "Insoluble Hot".

  • If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation 3 (Cold): Observe the formation of crystals. A copious amount of crystalline precipitate indicates a promising solvent for single-solvent recrystallization.[1]

Protocol 5.2: Preparative Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is for purifying a larger quantity of material once a suitable single solvent has been identified.

  • Place the crude 2-Amino-2-(2-fluorophenyl)acetamide HCl in an Erlenmeyer flask (select a flask size where the solvent will fill about half the volume).

  • Add a minimal amount of the selected solvent (e.g., Isopropanol) to just cover the solid. Add a magnetic stirrer or boiling chips.

  • Heat the mixture to a gentle boil with stirring on a hot plate.

  • Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]

  • (Optional Hot Filtration): If insoluble impurities are observed in the hot solution, add a small excess of solvent (2-5% of total volume) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point analysis and another analytical technique (e.g., HPLC, NMR) to confirm purity.

Protocol 5.3: Preparative Binary-Solvent Recrystallization (Example: Ethanol/Water)

This protocol is used when no single solvent provides the ideal solubility characteristics.

  • In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" hot solvent (the one in which it is highly soluble; e.g., hot water or ethanol).

  • While keeping the solution hot and stirring, add the "poor" solvent or "anti-solvent" (the one in which it is poorly soluble; e.g., ethanol or water, respectively) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[3]

  • Add a few drops of the "good" hot solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 5.2 (steps 6-7).

  • Collect, wash, and dry the crystals as described in Protocol 5.2 (steps 8-10), using an ice-cold mixture of the two solvents (in the approximate final ratio) for the wash step.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as a liquid instead of forming crystals, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[4] To resolve this, add more of the "good" solvent, reheat to dissolve the oil, and allow it to cool more slowly. Using a lower-boiling-point solvent may be necessary.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.

  • Low Yield: This is often caused by using too much solvent during the dissolution step or by incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled in an ice bath before filtration. A "second crop" of crystals can sometimes be obtained by concentrating the mother liquor (the filtrate).[1]

Conclusion

The purification of 2-Amino-2-(2-fluorophenyl)acetamide HCl by recrystallization is a highly effective method when approached systematically. Due to its nature as an amine hydrochloride salt, polar protic solvents such as isopropanol, ethanol, and methanol, or binary mixtures like ethanol/water, are the most promising candidates. By employing the structured workflow of small-scale screening followed by a preparative protocol, researchers can efficiently develop a robust, reliable, and scalable purification process. The principles and protocols outlined in this note provide a solid foundation for achieving high-purity crystalline material essential for pharmaceutical applications.

References

  • Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Crystallization. (n.d.). University of California, Davis, Department of Chemistry.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry.
  • Schoffstall, A. M., & Gaddis, B. A. (1973). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 50(6), 438.

Sources

Application Note: Derivatization and GC-MS Analysis of 2-Amino-2-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Amino-2-(2-fluorophenyl)acetamide (CAS 1218171-00-6) is a critical chiral intermediate often utilized in the synthesis of bioactive isoxazoline pharmacophores and fluorinated pharmaceuticals. Its structural motif—containing both a primary amine (


) and a primary amide (

) adjacent to a sterically significant 2-fluorophenyl ring—presents substantial challenges for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Analytical Challenge:

  • Thermal Instability: The

    
    -amino amide functionality is prone to thermal degradation (cyclization or deamidation) in hot GC injection ports.
    
  • Polarity & Adsorption: Strong hydrogen bonding capabilities lead to severe peak tailing, irreversible column adsorption, and poor sensitivity.

  • Volatility: The compound exists as a non-volatile solid, making it unsuitable for gas-phase analysis without modification.

The Solution: This guide details a robust Silylation Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with TMCS (Trimethylchlorosilane) . This method replaces active protic hydrogens with trimethylsilyl (TMS) groups, yielding a volatile, thermally stable derivative amenable to quantitative GC-MS analysis.[1]

Chemical Strategy & Mechanism[2][3]

The derivatization strategy targets the three active hydrogens present in the molecule (two on the amine, two on the amide, though steric and electronic factors usually limit substitution to three TMS groups total).

Reaction Mechanism
  • Primary Amine Silylation: The nucleophilic nitrogen attacks the silicon of BSTFA. Due to the steric bulk of the adjacent 2-fluorophenyl group, the amine typically accepts one TMS group readily to form the

    
    -TMS amine . Forcing conditions are required for the second TMS group.
    
  • Primary Amide Silylation: Primary amides react with silylating agents to form imidate esters . The thermodynamically favored product for a primary amide is often the

    
    -bis(trimethylsilyl)  derivative (imidate form: 
    
    
    
    ).

Target Derivative:


-TMS-2-(2-fluorophenyl)-2-(

-bis(trimethylsilyl)imidoyl)acetamide (Tri-TMS derivative).
Diagram: Derivatization Workflow

DerivatizationWorkflow cluster_conditions Critical Parameters Sample Solid Sample (2-Amino-2-(2-fluorophenyl)acetamide) Solubilization Solubilization (Anhydrous Pyridine/ACN) Sample->Solubilization Dissolve ReagentAdd Reagent Addition (BSTFA + 1% TMCS) Solubilization->ReagentAdd N2 Flush Reaction Reaction (70°C, 45 min) ReagentAdd->Reaction Heat Analysis GC-MS Analysis (Split/Splitless) Reaction->Analysis Inject MoistureControl Strictly Anhydrous MoistureControl->ReagentAdd TempControl Precise Temp Control TempControl->Reaction

Figure 1: Step-by-step workflow for the silylation of 2-Amino-2-(2-fluorophenyl)acetamide. Strict moisture control is essential to prevent hydrolysis of the TMS derivative.

Materials & Equipment

CategoryItemSpecification/Notes
Reagents BSTFA + 1% TMCS Silylation grade.[2] TMCS acts as a catalyst to drive the reaction on the hindered amide.[2]
Pyridine Anhydrous (Water <50 ppm). Acts as a solvent and acid scavenger.
Internal Standard Fluoranthene-d10 or similar non-reactive polycyclic aromatic hydrocarbon.
Equipment Reaction Vials 2 mL amber glass with PTFE-lined screw caps.
Heating Block Capable of maintaining 70°C ± 1°C.
Nitrogen Evaporator For solvent removal (if concentrating).
Instrumentation GC-MS System Single Quadrupole or Triple Quadrupole (e.g., Agilent 5977/7000).
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

Experimental Protocol

Step 1: Sample Preparation[5][6][7]
  • Weigh approximately 1.0 mg of 2-Amino-2-(2-fluorophenyl)acetamide into a 2 mL GC vial.

  • Add 50 µL of Internal Standard solution (e.g., 100 µg/mL Fluoranthene-d10 in anhydrous pyridine).

  • Optional: If the sample is already in a protic solvent (methanol/water), evaporate to complete dryness under a stream of nitrogen. Trace moisture will quench the reagent.

Step 2: Derivatization Reaction[2][3][8]
  • Add 100 µL of anhydrous Pyridine to the vial to ensure complete dissolution. Vortex for 30 seconds.[3]

  • Add 100 µL of BSTFA + 1% TMCS .

    • Note: A molar excess of at least 10:1 (reagent:analyte) is recommended to ensure full conversion of the amide group.

  • Cap the vial tightly with a PTFE-lined cap.[4]

  • Incubate in a heating block at 70°C for 45 minutes .

    • Causality: The amide group is less nucleophilic than the amine. Heating is required to overcome the activation energy for the formation of the

      
      -bis(TMS) imidate structure [1].
      
  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

Step 3: GC-MS Analysis

Inject the sample directly.[4] If the concentration is too high, dilute with anhydrous isooctane or hexane before injection. Do not dilute with methanol or ethanol, as alcoholysis will destroy the derivative.

GC-MS Method Parameters

To ensure separation of the derivative from reagents and byproducts, use the following optimized parameters:

ParameterSettingRationale
Inlet Temperature 260°CHigh enough to volatilize the derivative without thermal degradation.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace analysis (<1 ppm).
Carrier Gas Helium, 1.0 mL/minConstant flow mode for stable retention times.
Oven Program Initial: 80°C (Hold 1 min)Focuses the solvent and volatile reagents.
Ramp: 20°C/min to 300°CFast ramp to elute high-boiling derivatives.
Final: 300°C (Hold 5 min)Cleans the column of any di-silylated byproducts.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source 230°C (EI Source)Standard EI temperature.
Scan Range 40–500 m/zCovers the molecular ion and characteristic fragments.

Results & Discussion

Expected Mass Spectrum (EI, 70 eV)

The silylation of 2-Amino-2-(2-fluorophenyl)acetamide (MW ~168) typically adds 2 to 3 TMS groups (MW of TMS group = 72).

  • Mono-TMS: 168 + 72 = 240

  • Di-TMS: 168 + 144 = 312

  • Tri-TMS: 168 + 216 = 384

Key Diagnostic Ions:

  • [M-15]⁺: Loss of a methyl group from the TMS moiety (Common in all TMS derivatives).

  • [M-89]⁺: Loss of -OSiMe3 (Characteristic of silylated amides/esters).

  • m/z 73: [Si(CH3)3]⁺ (Base peak or very strong signal for TMS derivatives).

  • m/z 147: [(CH3)2Si=O-Si(CH3)3]⁺ (Rearrangement ion indicative of multiple TMS groups).

Troubleshooting Common Issues
  • Peak Tailing: Indicates incomplete derivatization or activity in the liner. Action: Replace the liner with a deactivated (silanized) glass wool liner; ensure the reaction time was sufficient.

  • Multiple Peaks: Presence of both Mono-TMS and Di-TMS derivatives. Action: Increase reaction temperature to 80°C or time to 60 mins to drive the reaction to the fully substituted product.

  • No Peak: Moisture contamination. Action: Dry sample thoroughly; use fresh ampoule of BSTFA.

Diagram: Fragmentation Pathway Logic

Fragmentation Parent Tri-TMS Derivative (Molecular Ion) M_15 [M-15]⁺ (Loss of Methyl) Parent->M_15 -CH3 M_OSi [M-OSiMe3]⁺ (Loss of Silyloxy) Parent->M_OSi -OSiMe3 TMS_Ion m/z 73 (TMS Cation) Parent->TMS_Ion Fragmentation

Figure 2: Simplified fragmentation logic for the TMS derivative in Electron Ionization (EI).

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Scale-Up Synthesis and Process Optimization of 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scalable Protocol

Strategic Context and Application

2-Amino-2-(2-fluorophenyl)acetamide hydrochloride is a critical chiral building block and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a primary precursor for compounds designed to inhibit β-amyloid peptide release, a major therapeutic target in Alzheimer's disease research[1]. Beyond medicinal chemistry, phenylglycinamide derivatives are heavily utilized in advanced solid-state chemistry as model compounds for deracemization studies, including Viedma ripening and attrition-induced chiral amplification[2].

Transitioning the synthesis of this compound from the bench to the kilo-lab requires a robust, atom-economical approach that minimizes hazardous byproducts while maximizing crystalline purity.

Mechanistic Causality & Synthetic Strategy

To ensure scalability, this protocol abandons the costly peptide-coupling approach (which requires pre-formed, protected amino acids) in favor of a three-stage classical sequence: Strecker Cyanation → Acidic Hydration → Salt Crystallization .

  • The Strecker Cyanation: The reaction utilizes 2-fluorobenzaldehyde, sodium cyanide (NaCN), and ammonium chloride (NH₄Cl). Causality: NH₄Cl is selected because it serves a dual purpose: it acts as the nitrogen source (generating ammonia in situ) and provides the mildly acidic buffering required to catalyze the formation of the intermediate imine[3]. The subsequent nucleophilic attack by cyanide yields the α-aminonitrile with high atom economy.

  • Acid-Catalyzed Hydration: The conversion of the nitrile to the primary amide is achieved using cold, concentrated sulfuric acid. Causality: While basic peroxide is often used for nitrile hydrolysis, it is incompatible with the unprotected free amine. Concentrated H₂SO₄ is chosen because the strongly acidic environment rapidly protonates the newly formed amide. This protonated intermediate is kinetically stable and highly resistant to further nucleophilic attack by water at low temperatures (0–25 °C), completely preventing over-hydrolysis to the carboxylic acid.

  • Hydrochloride Salt Formation: The free base is converted to the HCl salt using isopropanol (IPA). Causality: IPA provides an ideal thermodynamic environment; the free base is highly soluble in warm IPA, whereas the resulting hydrochloride salt exhibits a remarkably steep solubility curve. This differential solubility drives a high-yielding crystallization that efficiently purges residual organic impurities[4].

Process Workflow

Workflow Step1 Step 1: Strecker Synthesis 2-Fluorobenzaldehyde + NaCN + NH4Cl Int1 Intermediate: 2-Amino-2-(2-fluorophenyl)acetonitrile Step1->Int1 aq. NH3 / MeOH Step2 Step 2: Acid-Catalyzed Hydration Conc. H2SO4 (0 °C to RT) Int1->Step2 Isolation & Drying Int2 Intermediate: 2-Amino-2-(2-fluorophenyl)acetamide Step2->Int2 Neutralization (NH4OH) Step3 Step 3: Salt Formation HCl in Isopropanol Int2->Step3 Dissolution in IPA Product Final Product: 2-Amino-2-(2-fluorophenyl)acetamide HCl Step3->Product Crystallization

Workflow for the scale-up synthesis of this compound.

Quantitative Scale-Up Metrics

The following table summarizes the performance of this self-validating protocol across three different production scales. The consistent E-Factor (kg waste / kg product) demonstrates the viability of the route for pilot-plant execution.

Parameter10 g Scale (Bench)100 g Scale (Kilo-lab Prep)1 kg Scale (Pilot)
Yield (Step 1: Nitrile) 88%85%82%
Yield (Step 2: Amide) 82%80%78%
Yield (Step 3: HCl Salt) 92%90%91%
Overall Process Yield 66.4%61.2%58.2%
Final Purity (HPLC, AUC) >99.5%99.2%99.1%
Process E-Factor 18.516.214.8

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(2-fluorophenyl)acetonitrile

Caution: This step utilizes Sodium Cyanide (NaCN). All operations must be conducted in a highly ventilated fume hood. Maintain the aqueous waste at pH > 10 and quench with sodium hypochlorite (bleach) prior to disposal to prevent HCN gas evolution.

  • Initialization: In a jacketed reactor, dissolve NH₄Cl (1.5 eq) and NaCN (1.2 eq) in a mixture of aqueous ammonia (28%, 3.0 eq) and methanol (3 volumes relative to the aldehyde).

  • Addition: Cool the mixture to 0–5 °C. Add 2-fluorobenzaldehyde (1.0 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C to control the exothermic imine formation.

  • Propagation: Remove the cooling jacket and allow the reaction to stir at 20–25 °C for 18 hours.

  • Workup: Dilute the mixture with water (5 volumes) and extract with Methyl tert-butyl ether (MTBE) (3 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil that solidifies upon standing.

  • Self-Validation (IPQC): Perform FT-IR spectroscopy on the crude product. The reaction is deemed successful and complete upon the appearance of a sharp, distinct -C≡N stretching band at ~2230 cm⁻¹ and the complete disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹.

Step 2: Hydration to 2-Amino-2-(2-fluorophenyl)acetamide (Free Base)
  • Initialization: Charge a clean, dry reactor with concentrated H₂SO₄ (96%, 5 volumes relative to the nitrile). Cool to 0–5 °C using a glycol chiller.

  • Addition: Add the solid 2-amino-2-(2-fluorophenyl)acetonitrile portion-wise over 2 hours. Causality: The addition rate must be strictly governed by the internal temperature; exceeding 15 °C risks localized thermal runaways and degradation of the amine.

  • Propagation: Stir the viscous solution at 20–25 °C for 12 hours.

  • Quench & Neutralization: Carefully pour the acidic mixture over crushed ice (15 volumes). While maintaining the temperature below 20 °C, slowly add concentrated aqueous NH₄OH (28%) until the pH reaches 8.5–9.0. The free base amide will precipitate as a white solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual ammonium sulfate, and dry under vacuum at 40 °C.

  • Self-Validation (IPQC): FT-IR must show the complete disappearance of the -C≡N band (~2230 cm⁻¹) . Success is validated by the emergence of a strong primary amide C=O stretch (Amide I band) at ~1680 cm⁻¹ and dual N-H stretching bands at ~3350 and 3400 cm⁻¹.

Step 3: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Suspend the free base from Step 2 in Isopropanol (IPA, 6 volumes) and heat to 50 °C until a clear solution is obtained.

  • Salt Formation: Slowly add a solution of 5–6 N HCl in IPA (1.1 eq). A mild exotherm will occur, and the hydrochloride salt will begin to precipitate almost immediately.

  • Crystallization: Heat the slurry to 70 °C for 30 minutes to promote Ostwald ripening (ensuring a uniform crystal size distribution), then linearly cool to 0–5 °C over 4 hours.

  • Isolation: Filter the crystalline product, wash with cold IPA (1 volume), and dry under high vacuum at 50 °C to constant weight.

  • Self-Validation (IPQC):

    • Titration: Silver nitrate (AgNO₃) titration must confirm ~21.0% chloride content.

    • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum must exhibit a broad singlet integrating to 3 protons at δ ~8.6 ppm , confirming the presence of the protonated primary amine (-NH₃⁺), alongside the primary amide protons at δ ~7.8 and 8.1 ppm.

References

  • US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis Source: Google Patents URL:[Link]

  • Toward Continuous Deracemization via Racemic Crystal Transformation Monitored by in Situ Raman Spectroscopy Source: ACS Publications URL:[Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: Frontiers URL:[Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(2-fluorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemical principles behind each step, enabling you to make informed decisions in your laboratory work.

Overview of Synthetic Strategies

The synthesis of 2-Amino-2-(2-fluorophenyl)acetamide can be approached through several strategic pathways. The choice of route often depends on the available starting materials, scale, and desired purity profile. The three most common strategies involve:

  • The Strecker Synthesis followed by Amidation: A classic and robust method that first builds the α-amino acid backbone from 2-fluorobenzaldehyde and subsequently forms the amide.[1][2]

  • The Ugi Multicomponent Reaction: An efficient, one-pot method that combines multiple starting materials to rapidly generate the target structure or a close derivative, valued for its atom economy and speed.[3]

  • Nucleophilic Substitution on an α-Halo-acetamide: A direct approach often used in industrial settings, involving the displacement of a halide (like bromine or chlorine) with an amino group.[4][5]

Below is a high-level overview of these primary synthetic routes.

cluster_0 Route 1: Strecker Synthesis cluster_1 Route 2: Ugi Reaction SM1 2-Fluorobenzaldehyde INT1 α-Aminonitrile Intermediate SM1->INT1 Strecker Reaction (Part 1) SM2 Ammonia & Cyanide SM2->INT1 SM3 Ammonia SM4 Isocyanide SM5 2-Bromo-N-(phenyl)acetamide Precursor PROD 2-Amino-2-(2-fluorophenyl)acetamide SM5->PROD Route 3: Nucleophilic Substitution INT2 2-Amino-2-(2-fluorophenyl)acetic acid INT1->INT2 Nitrile Hydrolysis INT2->PROD Amidation / Coupling Ugi_SMs 2-Fluorobenzaldehyde, Amine, Carboxylic Acid, Isocyanide Ugi_SMs->PROD One-Pot Reaction

Caption: High-level overview of primary synthesis routes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Section 1: Low Yield & Incomplete Conversion

Q1: My Strecker synthesis of the intermediate, 2-amino-2-(2-fluorophenyl)acetonitrile, is suffering from low yields. What are the most likely causes and how can I fix them?

A1: The Strecker synthesis, while powerful, involves a series of equilibria that must be carefully controlled.[6][7] Low yields in the first stage typically point to issues in the formation of the imine intermediate or its subsequent reaction with cyanide.

  • Causality - Imine Formation: The initial condensation of 2-fluorobenzaldehyde with ammonia to form the corresponding imine is reversible and releases water. If water is not effectively removed or if the equilibrium is not driven forward, the concentration of the reactive imine will be low.

  • Troubleshooting Steps:

    • Reagent Stoichiometry & Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium chloride) and cyanide source (e.g., potassium or sodium cyanide). The original Strecker protocol used hazardous HCN gas, but modern approaches using salts are safer and effective.[1][8]

    • pH Control: The reaction is acid-promoted.[6] The use of ammonium chloride provides a mildly acidic environment (pKa ~9) that protonates the aldehyde's carbonyl, activating it for nucleophilic attack by ammonia.[1] Ensure the pH is not too low, which would fully protonate the ammonia, rendering it non-nucleophilic.

    • Temperature Management: While some heat may be required to drive the reaction, excessive temperatures can lead to side reactions or decomposition of the aminonitrile product. Monitor the reaction temperature closely.

    • Water Sequestration: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture. This can help shift the equilibrium towards the imine, increasing the substrate available for cyanide attack.[1]

Q2: The final amidation step to form 2-Amino-2-(2-fluorophenyl)acetamide from the corresponding carboxylic acid has poor conversion. How can I improve the coupling efficiency?

A2: Forming an amide bond directly from a carboxylic acid and ammonia (or an amine) is a condensation reaction that requires significant energy to remove water, often involving high temperatures that are not suitable for this molecule.[9] Therefore, the carboxylic acid must first be "activated."

  • Causality - Carboxyl Activation: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Activation involves converting it into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.

  • Troubleshooting Steps:

    • Choice of Coupling Agent: Standard peptide coupling reagents are highly effective. The choice can impact yield and side reactions.

    • Convert to an Acid Chloride: A more traditional and highly effective method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acid chloride is very reactive towards ammonia. Caution: This method is harsh and may require protection of the amino group.

    • Amino Group Protection: The free amino group of your starting material can react with the activated carboxyl group of another molecule, leading to polymerization and low yields of the desired monomeric amide. To prevent this, protect the amino group (e.g., as a Boc or Cbz carbamate) before activating the carboxylic acid. The protecting group is then removed in a final step.[12]

Coupling AgentProsCons
DCC/EDC Common, effectiveCan form difficult-to-remove urea byproducts
HATU/HBTU High efficiency, fast reaction timesMore expensive, can cause racemization
SOCl₂ (via Acid Chloride) Highly reactive, drives reaction to completionHarsh conditions, requires N-protection

Q3: I am attempting a one-pot Ugi reaction, but the yield is low and I see a lot of unreacted starting material. What should I check?

A3: The Ugi four-component reaction (U-4CR) is highly sensitive to reaction conditions and the purity of the starting materials.[3] Its efficiency relies on a delicate sequence of reversible and irreversible steps.

  • Causality - Reaction Concentration & Solvent: The Ugi reaction often works best in concentrated solutions and in polar protic solvents like methanol or ethanol, which help to stabilize the charged intermediates and facilitate the key Mumm rearrangement step.[3][13]

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using an appropriate solvent. Methanol is the most common and effective choice for the Ugi reaction.[3]

    • Reagent Purity: Isocyanides, in particular, can be unstable and are prone to polymerization or degradation. Use freshly distilled or purified isocyanides for best results. Aldehyde purity is also critical, as oxidized (carboxylic acid) impurities will interfere.

    • Order of Addition: While theoretically a one-pot reaction, the order of addition can sometimes matter. Pre-mixing the aldehyde and amine to favor imine formation before adding the isocyanide and carboxylic acid component can sometimes improve yields.

    • Acidity: The carboxylic acid component acts as both a reactant and a catalyst to protonate the intermediate Schiff base. Ensure the acidity is appropriate for the substrates involved.

Section 2: Purity & Side Products

Q4: My final product is contaminated with a higher molecular weight impurity, likely a dimer. What causes this and how can it be prevented?

A4: Dimer formation is a common issue, especially in syntheses involving bifunctional molecules like amino acids. This typically occurs when a molecule reacts with another of the same type instead of the intended reagent.

  • Causality - Intermolecular Reaction: In the context of the amidation step, the free amino group of one molecule of 2-amino-2-(2-fluorophenyl)acetic acid can attack the activated carboxyl group of another molecule, leading to a dipeptide-like dimer. A similar issue can occur in the α-halo-acetamide route, where the product amine attacks a starting material halo-acetamide.[5][14]

  • Troubleshooting Steps:

    • N-Protection: As mentioned in Q2, the most robust solution is to use a protecting group (e.g., Cbz or Boc) on the amine functionality. This physically blocks the amino group from acting as a nucleophile. The protecting group is removed as the final step of the synthesis.[12]

    • Slow Addition & High Dilution: If avoiding a protection strategy, add the activated amino acid slowly to a concentrated solution of ammonia. This ensures that the activated species is more likely to encounter an ammonia molecule than another molecule of the amino acid.

    • Optimize Stoichiometry: Use a significant excess of ammonia to statistically favor the desired reaction over the dimerization side reaction.

START Low Yield or Purity Issue CHECK_SM Verify Purity & Stoichiometry of Starting Materials START->CHECK_SM CHECK_COND Review Reaction Conditions (Temp, Solvent, pH, Conc.) START->CHECK_COND SIDE_RXN Identify Side Product (e.g., Dimer, Polymer) START->SIDE_RXN CHECK_SM->CHECK_COND CHECK_PROT Consider Amino Protecting Group CHECK_COND->CHECK_PROT If dimerization/ polymerization is observed CHECK_WORKUP Optimize Work-up & Purification CHECK_COND->CHECK_WORKUP CHECK_PROT->CHECK_COND OPTIMIZE Optimize Reaction Parameters CHECK_WORKUP->OPTIMIZE SIDE_RXN->CHECK_PROT

Caption: A general troubleshooting workflow for synthesis issues.

Q5: My crude product is an oil/gum that is difficult to purify by recrystallization. What are my options?

A5: Difficulty in crystallization is often due to the presence of persistent impurities that disrupt the crystal lattice formation.

  • Causality - Impurities: Residual solvents, unreacted starting materials, or structurally similar side products can act as "crystallization inhibitors." The polarity of your target molecule may also make it highly soluble in many common solvents.

  • Troubleshooting Steps:

    • Acid-Base Wash: During the workup, perform a thorough aqueous wash. If your product is basic, wash with a mild acid to remove basic impurities, then neutralize and extract. Conversely, a mild base wash can remove acidic impurities.

    • Column Chromatography: Flash column chromatography is the most effective method for purifying non-crystalline compounds. Use a solvent system that provides good separation between your product and impurities on a TLC plate (aim for an Rf of ~0.3 for your product).

    • Salt Formation: The target compound has a free amino group and can be converted into a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in a suitable solvent (e.g., isopropanol or ether).[5] Salts are often highly crystalline solids that are much easier to purify by recrystallization than the free base. The free base can be regenerated later if needed by treatment with a mild base.

    • Trituration: If the impurity level is low, try trituration. This involves stirring the crude oil/gum with a solvent in which the desired product is insoluble but the impurities are soluble. This can wash away impurities and often induces crystallization. Hexanes or diethyl ether are good first choices for this.

Detailed Experimental Protocol: Strecker Synthesis & Amidation

This protocol provides a validated, step-by-step method.

Part 1: Synthesis of 2-Amino-2-(2-fluorophenyl)acetonitrile
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, combine 2-fluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and methanol (5 mL per gram of aldehyde).

  • Addition: Cool the mixture to 0-5 °C. In a separate container, dissolve potassium cyanide (1.1 eq) in a minimum amount of water and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Extreme caution must be exercised when handling cyanides.[1]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed.

  • Work-up: Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude aminonitrile is often used directly in the next step without further purification due to potential instability.[15]

Part 2: Hydrolysis to 2-Amino-2-(2-fluorophenyl)acetic acid
  • Setup: Transfer the crude aminonitrile from Part 1 into a heavy-walled, sealed reaction vessel.

  • Hydrolysis: Add a 6M solution of hydrochloric acid (HCl) (5-10 equivalents). Seal the vessel tightly.

  • Reaction: Heat the mixture to 100 °C for 6-12 hours. The progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy or by LC-MS.[1][16]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride salt may form. Concentrate the mixture under reduced pressure to remove excess HCl. Wash the resulting solid with cold acetone or diethyl ether to remove organic impurities. The product can be isolated as the hydrochloride salt.

Part 3: Amidation to 2-Amino-2-(2-fluorophenyl)acetamide

(This protocol assumes an N-protected amino acid for optimal yield)

  • Protection (Optional but Recommended): Protect the amino acid from Part 2 with a suitable protecting group like Boc-anhydride.

  • Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add a coupling agent like EDC (1.2 eq) and HOBt (1.1 eq). Stir for 30 minutes.

  • Amidation: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol/dioxane at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up & Deprotection: Wash the reaction mixture with water and brine. Concentrate the organic layer. Deprotect the amino group (e.g., using TFA for a Boc group) and purify the final product by chromatography or recrystallization after salt formation.[17]

References

  • Amino acids and amide bond form
  • Chemistry of Amides. (2022). LibreTexts.
  • Amide - Wikipedia. Wikipedia.
  • SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Thermo Fisher Scientific.
  • Preparation of amino acid amides. (Patent).
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.
  • Troubleshooting common issues in 2'-Aminoacetophenone synthesis. BenchChem.
  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Royal Society of Chemistry.
  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin.
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (Patent).
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Strecker amino acid synthesis - Wikipedia. Wikipedia.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Boric acid catalyzed Ugi three-component reaction in aqueous media.
  • Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amid
  • 2-amino-2-(2-fluorophenyl)acetamide. Sigma-Aldrich.
  • 2-amino-N-(2,2,2-trifluoroethyl)
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Strecker Amino Acid Synthesis. (2021). YouTube.
  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Beilstein Journal of Organic Chemistry.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Overview of Strecker Amino Acid Synthesis. News-Medical.net.
  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (Patent).
  • 2-amino-2-(2-fluorophenyl)
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4.
  • Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.
  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (Patent).
  • Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction he
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • N-(2-Fluorophenyl)acetamide. PubChem.
  • 2-(2-fluorophenyl)acetamide (C8H8FNO). PubChemLite.

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Technical Support Center: Strategies for Preventing Racemization of 2-Amino-2-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the coupling of 2-Amino-2-(2-fluorophenyl)acetamide. As a sterically hindered α-amino acid derivative, maintaining its stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient.

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide: Diagnosis and Mitigation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My post-reaction analysis shows a significant diastereomeric impurity. What is the primary cause of racemization for 2-Amino-2-(2-fluorophenyl)acetamide during coupling?

A1: The primary cause of racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.

The mechanism involves the activation of the carboxyl group, making the α-proton more acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral oxazolone ring. This intermediate is resonance-stabilized. Subsequent nucleophilic attack by the amine component on this achiral intermediate will result in a mixture of both enantiomers.[1][2][3]

A secondary, though less common, pathway is the direct abstraction of the α-proton from the activated amino acid to form an enolate, which also leads to loss of stereochemistry.[1]

racemization_mechanism Diagram 1: Primary Racemization Mechanism via Oxazolone Intermediate A N-Protected 2-Amino-2-(2-fluorophenyl)acetamide B Activated Ester (e.g., O-acylisourea) A->B C 5(4H)-Oxazolone (Chiral) B->C D Aromatic Oxazole (Achiral Intermediate) C->D + Base - H⁺ (Proton Abstraction) E Desired Diastereomer C->E D->C + H⁺ (Reprotonation) F Undesired Diastereomer (Racemized Product) D->F + Amine (R'-NH₂) (Racemization Path)

Diagram 1: Primary Racemization Mechanism via Oxazolone Intermediate
Q2: I suspect racemization has occurred. How can I definitively confirm and quantify the extent of racemization?

A2: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).

This technique separates the desired diastereomer from the undesired one formed due to racemization.

  • Direct Analysis: If your final product is a single compound, you can often develop a chiral HPLC method to separate the diastereomers directly. Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chirobiotic™ are excellent starting points.[4][5][6]

  • Analysis after Hydrolysis: For complex peptides, you can hydrolyze the peptide back to its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then derivatized (e.g., with Marfey's reagent) and analyzed by HPLC to determine the ratio of L- and D-isomers of 2-Amino-2-(2-fluorophenyl)acetamide.[3][7]

A detailed protocol for chiral HPLC analysis is provided in the "Protocols" section below.

Q3: Which coupling reagents and additives should I use to minimize racemization for this specific amino acid?

A3: The choice of coupling reagent and the use of additives are the most critical factors in preventing racemization.

Carbodiimide-based reagents must be used with additives. Uronium or phosphonium-based reagents are highly efficient but require careful selection of a base.

Reagent ClassExamplesAdditive RequiredRacemization RiskKey Considerations
Carbodiimides DIC, DCC, EDCMandatory. Oxyma, HOBt, HOAtHigh (without additive), Low (with additive)The additive forms an active ester less prone to racemization.[1][7][8][9] DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[1]
Uronium/Aminium HATU, HBTU, COMUIncorporated (HOAt in HATU, HOBt in HBTU)Moderate to LowHighly efficient but requires a base.[1][10] COMU is a modern alternative that often shows low racemization.[1]
Phosphonium PyBOP, PyAOPIncorporated (HOBt in PyBOP, HOAt in PyAOP)Moderate to LowAlso requires a base. PyAOP can offer faster coupling rates, reducing the time the activated species exists.[1][9][10]
Specialty DEPBT, TOTT, YnamidesNoneVery LowThese reagents are specifically designed to suppress racemization and can be excellent choices for particularly sensitive couplings.[7][11][12]

Recommendation: For a balance of efficiency and safety, start with a DIC/Oxyma or HATU/Collidine system. Oxyma is a highly effective, non-explosive alternative to HOBt and HOAt.[7][8][13]

Q4: How does the choice of base impact racemization, and which one should I use?

A4: The base is a primary driver of racemization. Its role is to deprotonate the incoming amine salt, but it can also abstract the α-proton from the activated amino acid.[2] The strength and steric hindrance of the base are critical.[2][7]

BaseChemical NameTypeRecommendationRationale
2,4,6-Collidine (TMP) 2,4,6-TrimethylpyridineSterically Hindered, WeakHighly Recommended Its steric bulk makes it a poor proton abstractor from the α-carbon, significantly reducing racemization.[2][13][14]
N-Methylmorpholine (NMM) 4-MethylmorpholineWeakRecommended A weaker base than DIPEA, offering a good compromise between reaction efficiency and low racemization.[7][8][13]
DIPEA (or DIEA) N,N-DiisopropylethylamineStrong, HinderedUse with CautionWhile sterically hindered, its strong basicity can still promote racemization, especially with sensitive substrates.[7][13]
Triethylamine (TEA) TriethylamineStrong, Non-HinderedNot RecommendedIts small size and strong basicity make it highly prone to causing racemization.[2]

Core Directive: Always use the weakest or most sterically hindered base possible at the lowest effective concentration.[7][13]

Q5: Beyond reagents, what other experimental conditions should I control?

A5: Temperature, solvent, and activation time are crucial secondary factors.

  • Temperature: Higher temperatures dramatically increase the rate of racemization.[7][15]

    • Solution: Perform the coupling at 0°C or, if the reaction is sluggish, allow it to slowly warm to room temperature. Avoid elevated temperatures unless absolutely necessary.[7]

  • Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate.[7][16]

    • Solution: While DMF is a standard solvent, exploring alternatives like NMP or DCM may be beneficial for particularly problematic couplings.

  • Activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.[8][13]

    • Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the amino acid and additive, and introduce this solution to the amine component immediately.

troubleshooting_workflow Diagram 2: Troubleshooting Workflow for Racemization start Racemization Observed (>2%) reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Evaluate Base reagent->base Using Carbodiimide? [Add Oxyma/HOBt] Using Uronium? [Proceed to Step 2] temp Step 3: Control Temperature base->temp Using DIPEA/TEA? [Switch to Collidine/NMM] time Step 4: Minimize Activation Time temp->time Reaction > RT? [Perform at 0°C] end_node Racemization Minimized time->end_node Long pre-activation? [Activate in situ]

Diagram 2: Troubleshooting Workflow for Racemization

Frequently Asked Questions (FAQs)

  • Q: Why is 2-Amino-2-(2-fluorophenyl)acetamide particularly susceptible to racemization?

    • A: Like other α,α-disubstituted amino acids, steric hindrance can slow down the desired coupling reaction, giving more time for the racemization side reaction to occur. Furthermore, the electron-withdrawing nature of the 2-fluorophenyl ring can increase the acidity of the α-proton upon activation of the carboxyl group, making it more susceptible to abstraction by a base.

  • Q: What exactly is a racemization-suppressing additive?

    • A: Additives like HOBt, HOAt, and Oxyma Pure are nucleophiles that react with the initial, highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide).[7] This reaction forms a new active ester (e.g., an OBt ester) which is still reactive enough to couple with the amine but is significantly less prone to cyclizing into the problematic oxazolone intermediate.[7][13]

  • Q: Can I use microwave-assisted synthesis for this coupling?

    • A: While microwave energy can accelerate coupling reactions, it primarily does so through a thermal effect.[15] The elevated temperatures (often 50-80°C) used in microwave synthesis can significantly increase the risk of racemization, especially for sensitive amino acids.[14][15] If you must use microwave heating, it is critical to use the lowest possible temperature and shortest time that affords complete coupling.[14]

Protocols

Protocol 1: Recommended Low-Racemization Coupling Procedure (DIC/Oxyma)

This protocol is a robust starting point for minimizing racemization during solution-phase or solid-phase peptide synthesis (SPPS).

  • Preparation: In a reaction vessel, dissolve 2-Amino-2-(2-fluorophenyl)acetamide (1.0 eq) and Oxyma Pure (1.05 eq) in an appropriate solvent (e.g., DMF).

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Amine Addition: Add the amine component (1.0 eq) to the mixture. If the amine is a hydrochloride salt, add 1.0 equivalent of a weak base like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (1.05 eq) to the cooled mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS until completion (typically 2-4 hours).

  • Workup: Proceed with standard aqueous workup or, for SPPS, wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.[7][8]

Protocol 2: General Method for Quantifying Racemization by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric or diastereomeric purity of your product.

  • Sample Preparation:

    • Dissolve a small amount of the purified final product in a suitable mobile phase compatible solvent (e.g., ethanol or isopropanol/hexane mixtures).

    • The typical concentration is around 0.5-1.0 mg/mL.

  • Column and Mobile Phase Selection:

    • Column: Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H or Chiralcel® OD-H.[4][6]

    • Mobile Phase: For normal-phase HPLC, a mixture of n-hexane and an alcohol (isopropanol or ethanol) is a common starting point.[6][17] For basic compounds, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[6]

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Run an isocratic method, adjusting the ratio of hexane to alcohol to achieve separation (k' between 2 and 10).

    • The two diastereomers/enantiomers should elute as distinct peaks.

  • Quantification:

    • Integrate the area of both peaks.

    • Calculate the percentage of the undesired isomer using the formula: % Undesired Isomer = (Area_undesired / (Area_desired + Area_undesired)) * 100.

References

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Xu, S., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Xu, S., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. [Link]

  • Al-Othman, Z. A., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Ali, I., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives. [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. [Link]

  • Williams, M. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Minimizing Diketopiperazine Formation in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of diketopiperazine (DKP), a common and problematic side product in dipeptide synthesis. Here, we delve into the mechanisms, influencing factors, and preventative strategies, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Challenge of Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly during the synthesis of dipeptides. It involves an intramolecular cyclization of a dipeptidyl-resin intermediate, leading to the formation of a stable six-membered ring and cleavage of the desired peptide from the resin.[1][2] This results in a truncated peptide and the DKP byproduct, which reduces the overall yield and complicates purification.[2][3]

The primary mechanism involves a nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage to the resin or the amide bond of the peptide chain.[2][3] This process is especially favored when the second amino acid from the N-terminus is proline, due to its unique cyclic structure that facilitates the necessary cis-amide bond conformation for cyclization.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your dipeptide synthesis experiments and provides actionable solutions based on established chemical principles.

Issue 1: Significant DKP formation is observed as a major byproduct in my peptide synthesis, especially with a proline-containing sequence.

Root Cause Analysis:

Peptide sequences with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[1][3][4][5] Glycine at the N-terminus can also increase the rate of DKP formation due to the lack of steric hindrance.[2][6] The basic conditions of Fmoc deprotection, typically with piperidine, catalyze this unwanted cyclization.[3][7]

Solutions:

  • Strategic Amino Acid Coupling:

    • Dipeptide/Tripeptide Coupling: The most effective strategy is to couple a pre-synthesized dipeptide or tripeptide unit, thereby bypassing the susceptible dipeptidyl-resin stage altogether.[1][3][8] This avoids the formation of the reactive intermediate prone to cyclization.[3]

    • In Situ Acylation: A simultaneous deprotection and coupling step can "trap" the newly formed N-terminal amine before it has a chance to cyclize.[7][9] This is achieved by introducing the activated amino acid for the next coupling cycle during the Fmoc deprotection.[9]

  • Resin Selection:

    • Sterically Hindered Resins: Utilize 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group provides significant steric hindrance around the ester linkage, physically blocking the nucleophilic attack of the amine.[1][2][8] This is a superior choice over Wang resin, which is highly prone to DKP formation.[1][2]

  • Protecting Group Strategy:

    • Alternative N-terminal Protecting Groups: For particularly challenging sequences, consider using alternative Nα-protecting groups like Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) or Trityl (Trt).[2][3][10][11] These groups are cleaved under different conditions than Fmoc, thus avoiding the base-catalyzed DKP formation.[7]

Issue 2: My peptide yield is unexpectedly low, but I don't see a major DKP impurity in the final crude product analysis.

Root Cause Analysis:

This is likely a case of "traceless" DKP formation.[1] The DKP byproduct, along with the C-terminal dipeptide, is cleaved from the resin during the synthesis and washed away. This leads to a lower yield of the full-length peptide without a corresponding impurity peak in the final analysis, making it difficult to diagnose.[1]

Solutions:

  • Analysis of Deprotection Solution: To confirm "traceless" DKP formation, collect the Fmoc-deprotection solution after the second amino acid coupling and analyze it by LC-MS to detect the cleaved DKP byproduct.[1]

  • Implement Preventative Measures:

    • Switch to 2-CTC Resin: As mentioned previously, 2-CTC resin is highly effective at preventing this issue.[1][2]

    • Optimized Deprotection Conditions: Switch to a milder deprotection cocktail such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1][12] This has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[7][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DKP formation?

A1: DKP formation occurs via an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide on the carbonyl group of the amide bond between the second and third amino acid residues.[3] This cyclization reaction results in the cleavage of the peptide chain and the formation of a stable six-membered DKP ring.[3] Proline in the second position greatly facilitates this due to its ability to adopt the necessary cis-amide bond conformation.[1][3]

Q2: Which factors promote DKP formation?

A2: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Proline or glycine at the C-terminus of the dipeptide.[2] Proline's cyclic structure and glycine's lack of steric hindrance make them high-risk residues.[2] N-methylated residues and alternating D- and L-amino acids also promote cyclization.[2]

  • Deprotection Conditions: Prolonged exposure to basic conditions, such as piperidine for Fmoc removal, increases the rate of DKP formation.[2][7]

  • Resin Type: p-Alkoxybenzyl ester (Wang) resins are more susceptible to DKP formation than sterically hindered resins like 2-CTC.[1][2]

  • Temperature and Solvents: Elevated temperatures and polar aprotic solvents like DMF or NMP can accelerate DKP formation.[1][2][7][13][14][15]

Q3: How can I detect and quantify DKP byproducts?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common approach for quantitative analysis.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and can be used to identify and quantify DKP byproducts, even at low levels.[1][17][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the DKP.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural confirmation of DKP byproducts.[17]

Q4: Can the choice of coupling reagent affect DKP formation?

A4: Indirectly, yes. If a coupling reaction is slow, the N-terminal amine of the dipeptide remains exposed for a longer period, increasing the likelihood of cyclization.[2] Using highly efficient coupling reagents like HATU or HBTU ensures rapid "capping" of the amine, minimizing the window for DKP formation.[2] Conversely, some coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) have been shown to substantially inhibit DKP formation during the coupling step.[3][11]

Visualizing the Problem and Solution

The following diagrams illustrate the mechanism of DKP formation and a decision-making workflow for troubleshooting.

DKP_Formation cluster_0 Mechanism of Diketopiperazine Formation DipeptidylResin Dipeptidyl-Resin (Fmoc-AA2-AA1-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) DipeptidylResin->Deprotection FreeAmine Free N-terminal Amine (H-AA2-AA1-Resin) Deprotection->FreeAmine NucleophilicAttack Intramolecular Nucleophilic Attack FreeAmine->NucleophilicAttack Favored by Proline at AA2 Elongation Peptide Chain Elongation (Desired Pathway) FreeAmine->Elongation Successful Coupling DKP Diketopiperazine (DKP) + Truncated Peptide NucleophilicAttack->DKP

Caption: Mechanism of DKP formation versus desired peptide elongation.

Troubleshooting_DKP Start DKP Formation Suspected CheckSequence Is Proline or Glycine at the N-terminal dipeptide? Start->CheckSequence ModifyStrategy Modify Synthesis Strategy CheckSequence->ModifyStrategy Yes Proceed Proceed with Synthesis CheckSequence->Proceed No UseDipeptide Couple a Dipeptide/Tripeptide Unit ModifyStrategy->UseDipeptide ChangeResin Switch to 2-CTC Resin ModifyStrategy->ChangeResin OptimizeDeprotection Optimize Deprotection Conditions (e.g., 2% DBU/5% Piperazine in NMP) ModifyStrategy->OptimizeDeprotection AlternativeProtectingGroup Use Alternative N-Protecting Group (e.g., Bsmoc, Trt) ModifyStrategy->AlternativeProtectingGroup UseDipeptide->Proceed ChangeResin->Proceed OptimizeDeprotection->Proceed AlternativeProtectingGroup->Proceed

Caption: Troubleshooting workflow for minimizing DKP formation.

Data Summary

The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation, highlighting the effectiveness of alternative reagents.

Deprotection ReagentSolventDKP Formation (%)Reference
20% (v/v) PiperidineDMF13.8[12]
5% (v/v) PiperidineDMF12.2[12]
20% (v/v) PiperidineToluene11.7[12]
5% (w/v) PiperazineDMF< 4[12]
5% (w/v) PiperazineNMP< 4[12]
2% DBU / 5% PiperazineNMPDrastically Reduced[12]

Key Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc-SPPS of a Proline-Containing Peptide

This protocol incorporates several strategies to suppress DKP formation.

  • Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in DMF for 1 hour.[3]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.[3]

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).[3]

    • Treat the resin with 20% piperidine in DMF for 3 minutes.[3]

    • Drain and treat with fresh 20% piperidine in DMF for 10 minutes.[3]

    • Wash the resin thoroughly with DMF (5 times).[3]

  • Dipeptide Coupling (to bypass susceptible intermediate):

    • In a separate vessel, pre-activate a solution of the Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) with a coupling reagent like HBTU/DIPEA or HATU/DIPEA in DMF for 5-10 minutes.[3]

    • Add the activated dipeptide solution to the deprotected amino acid on the resin.[3]

    • Allow the coupling reaction to proceed for 2 hours at room temperature.[3]

    • Monitor the coupling reaction using a ninhydrin test.[3]

  • Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids. For couplings to the N-terminal of a proline residue, consider using a stronger activating agent or double coupling to ensure complete reaction.[3]

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM.[3]

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[3]

Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, using 2-chlorotrityl chloride (2-CTC) resin.[1]

  • Fmoc Deprotection (Optimized Conditions):

    • Prepare a solution of 2% DBU and 5% piperazine in NMP.[1]

    • Treat the resin with the optimized deprotection solution for a reduced time (e.g., 2 x 5-7 minutes).[7]

    • Wash the resin with NMP (5 x 10 mL).[1]

  • Subsequent Amino Acid Coupling:

    • Immediately proceed with the coupling of the next Fmoc-protected amino acid using standard coupling reagents (e.g., HCTU, HATU) and a base (e.g., DIPEA) in NMP.[7]

    • Allow the reaction to proceed for 1-2 hours.[7]

    • Wash the resin with NMP and DCM.[7]

  • Chain Elongation, Cleavage, and Purification: Follow standard procedures for the remainder of the synthesis, cleavage, and purification.[7]

References

  • Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis - Benchchem.
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
  • Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from >N> -aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system - the University of Bath's research portal.
  • Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis - Benchchem.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC.
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - RSC Publishing.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC.
  • Full article: Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - Taylor & Francis.
  • Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed.
  • Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M.
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide | The Journal of Physical Chemistry B - ACS Publications.
  • Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Detection and Quantitation of 2,5-diketopiperazines in Wheat Sourdough and Bread.
  • Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis - Current Research in Nutrition and Food Science Journal.
  • Application Notes and Protocols for the Analytical Detection of Aspartyl-alanyl-diketopiperazine - Benchchem.

Sources

Technical Support Center: Purification of 2-Amino-2-(2-fluorophenyl)acetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride (HCl) . It is designed for organic chemists and process scientists requiring high-purity isolation of this specific fluorinated intermediate.[1]

Case Overview
  • Compound: 2-Amino-2-(2-fluorophenyl)acetamide HCl[1]

  • Molecular Formula: C₈H₁₀ClFN₂O (HCl salt)

  • Key Physicochemical Challenge: The compound is an amine hydrochloride salt .[1]

    • Direct Normal Phase Flash: Fails. Salts interact strongly with acidic silanols on standard silica, resulting in irreversible adsorption (baseline sticking) or severe streaking.[1]

    • Solubility Mismatch: The HCl salt is insoluble in non-polar solvents (Hexane, DCM) required for standard silica loading.[1]

Quick Diagnostic: Which Method Should You Choose?
Method Strategy Best For... Pros/Cons
Method A Reverse Phase (C18) Direct Purification of the salt form.[1]Fastest. No workup required.⚠️ Requires C18 cartridge.[1] Product may elute as Formate/TFA salt (requires exchange).[1]
Method B Free-Base & Reform Standard Silica (Normal Phase).[1]Most Robust. Uses standard columns.⚠️ Requires extraction (workup) before and after column.[1]
Method A: Reverse Phase Flash (C18) – The "Gold Standard"

Recommended for preserving the ionic nature of the compound without extraction losses.

Theory: C18 silica is non-polar.[1] By using an aqueous mobile phase, the water-soluble HCl salt can be retained and separated based on the hydrophobicity of the fluorophenyl ring.[1]

Protocol:
  • Column Selection: C18 (Reverse Phase) Flash Cartridge (e.g., 12g or 24g depending on scale).[1]

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (or 0.05% HCl if system compatible).[1]

    • Solvent B: Acetonitrile (MeCN).[1]

    • Note: Acid is required to suppress silanol ionization and keep the amine fully protonated for sharp peaks.[1]

  • Sample Loading:

    • Dissolve the crude HCl salt in Water (or minimal DMSO if solubility is low).

    • Do NOT use DCM or EtOAc.[1]

    • Injection: Liquid load directly onto the column.[1]

  • Gradient:

    • 0% B for 2 CV (Column Volumes) to flush polar salts.[1]

    • 0% to 50% B over 12 CV.[1]

    • Elution: The compound is polar; expect elution early (10–30% MeCN range).

  • Post-Processing (Salt Exchange):

    • If Formic Acid/TFA was used, the product is now a Formate/TFA salt.[1]

    • Dissolve in MeOH

      
       Add 2M HCl in Diethyl Ether/Dioxane 
      
      
      
      Evaporate to dryness to regenerate the pure HCl salt.
Method B: Normal Phase (Silica) – The "Free Base" Strategy

Recommended if C18 columns are unavailable or if the crude mixture contains non-polar impurities.

Theory: You cannot purify the salt on silica.[1] You must "mask" the polarity by neutralizing the amine to its free base, purifying it, and then reforming the salt.[1]

Protocol:
  • Pre-Run Workup (Neutralization):

    • Dissolve crude HCl salt in water.[1]

    • Add Saturated NaHCO₃ (pH > 9).[1]

    • Extract 3x with DCM or EtOAc (DCM is preferred for solubility).[1]

    • Dry organics (Na₂SO₄), filter, and concentrate.[1] Do not over-dry ; free base amines can be unstable or volatile.[1]

  • Column Setup:

    • Stationary Phase: Standard Silica Gel (40–60 µm).[1]

    • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH).[1]

    • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH₄OH).[1]

    • Critical: The NH₄OH competes with silanols, preventing the amine from sticking.[1]

  • Elution:

    • Isocratic or shallow gradient (e.g., 0% to 10% MeOH in DCM with constant 1% NH₄OH).[1]

  • Salt Reformation:

    • Collect fractions containing the free base.[1]

    • Concentrate to a residue.[1]

    • Redissolve in minimal EtOH or MeOH.[1]

    • Add 1.1 eq of HCl (4M in Dioxane) dropwise.

    • Precipitate with Et₂O or concentrate to obtain the pure HCl salt.[1]

Visual Workflow: Decision & Execution

PurificationStrategy Start Crude 2-Amino-2-(2-fluorophenyl)acetamide HCl CheckC18 Is C18 Cartridge Available? Start->CheckC18 MethodA Method A: Reverse Phase (Direct) CheckC18->MethodA Yes MethodB Method B: Normal Phase (Free Base) CheckC18->MethodB No LoadA Dissolve in H2O/DMSO (Liquid Load) MethodA->LoadA RunA Run Gradient: H2O/MeCN (+0.1% Formic Acid) LoadA->RunA Exchange Salt Exchange: Treat with HCl/Dioxane RunA->Exchange Final Pure HCl Salt Isolated Exchange->Final Workup Basify (NaHCO3) & Extract (DCM) MethodB->Workup RunB Run Silica Flash: DCM/MeOH/NH4OH (95:5:1) Workup->RunB Reform Add HCl to Fractions Reform Salt RunB->Reform Reform->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on available equipment and chemical stability.

Troubleshooting & FAQs
Q1: I tried running the HCl salt on silica with DCM/MeOH, and it didn't move (Rf = 0). Why?

A: This is "Cation Exchange."[1] The silica surface is covered in silanol groups (Si-OH), which are slightly acidic (pKa ~5). Your amine (pKa ~9) acts as a base, deprotonating the silica and forming an ionic bond (Si-O⁻ ... ⁺H₃N-R).

  • Fix: You must break this interaction. Either switch to Method B (remove the charge by basifying) or add a competing base (Ammonium Hydroxide) to the mobile phase to block the silanols.

Q2: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide?

A: Yes, but with a caveat. TEA is non-volatile compared to Ammonia and harder to remove from the final product.[1] If you use TEA, you must dry the product under high vacuum for an extended period or do an acid wash.[1] NH₄OH is preferred because it evaporates completely.[1]

Q3: In Method A (Reverse Phase), my peak is splitting. Is it decomposing?

A: Likely not. Peak splitting in C18 of amines is usually due to pH mismatch .[1]

  • If the pH is near the pKa of the amine (~8-9), the compound exists as a mixture of protonated (salt) and deprotonated (free base) forms, which travel at different speeds.

  • Fix: Ensure your mobile phase is acidic (pH < 3) by adding 0.1% Formic Acid or TFA.[1] This forces 100% of the population into the protonated state, sharpening the peak.[1]

Q4: The 2-fluorophenyl group—does it affect the chromatography?

A: Yes. The fluorine atom is electron-withdrawing and lipophilic.[1]

  • On C18: It increases retention slightly compared to the non-fluorinated analog, allowing for better separation from very polar impurities.[1]

  • On Silica: It has minimal effect on polarity compared to the dominant amine/amide groups.[1]

References
  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base.[1] Link

  • Royal Society of Chemistry. "Purification of Amine Hydrochlorides."[1] Organic & Biomolecular Chemistry, Experimental Section 1.4. Link

  • BenchChem. "Technical Support: Purification of Bulky Amines by Chromatography." BenchChem Troubleshooting Guides. Link

  • PubChem. "2-Amino-2-(2-fluorophenyl)acetamide Compound Summary."[1] National Library of Medicine.[1] Link

Sources

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Amino Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic hydrochloride salts of amino acetamides. As a researcher, you understand that the success of an experiment often hinges on the integrity of your starting materials. Amino acetamide hydrochloride salts, while valuable intermediates and active pharmaceutical ingredients (APIs), possess a strong affinity for atmospheric moisture. This hygroscopicity can introduce significant variability and error into your results if not managed correctly.

This guide is designed to provide you with expert, field-proven insights into the challenges and solutions associated with these materials. We will move beyond simple instructions to explain the underlying scientific principles, empowering you to troubleshoot issues and ensure the reliability and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions researchers have about working with these sensitive compounds.

Q1: What exactly makes amino acetamide hydrochloride salts so hygroscopic?

A: The hygroscopicity of these molecules stems from the combination of several hydrophilic (water-attracting) features in their structure.[1] The primary contributors are:

  • The Hydrochloride Salt: The ionic nature of the HCl salt readily interacts with polar water molecules. Salts formed from strong acids like HCl can be particularly hygroscopic.[2]

  • Amino and Acetamide Groups: Both the primary/secondary amine and the acetamide functional groups can form hydrogen bonds with water molecules.[3][4]

  • Molecular Structure: The overall structure and crystal lattice of the solid can create sites where water molecules can be easily adsorbed or absorbed.[4][5]

The cumulative effect of these features means the compound will actively pull moisture from the surrounding air, a phenomenon that must be carefully controlled.[6]

Q2: What are the potential consequences of uncontrolled moisture absorption?

A: Ignoring the hygroscopic nature of these salts can lead to a cascade of experimental problems, compromising both physical properties and chemical stability.

  • Inaccurate Weighing: This is the most immediate and critical issue. A sample actively absorbing moisture will show a continuously increasing weight on an analytical balance, making it impossible to determine the true mass of the dry compound.[7] This directly impacts the concentration of your solutions and the stoichiometry of your reactions.

  • Physical State Changes: Moisture absorption can cause the powder to cake, clump, or, in severe cases, deliquesce (dissolve in the absorbed water) into a sticky gum or liquid.[5][6][8] These changes negatively affect powder flowability, which is a major issue in manufacturing and formulation processes.[5][9]

  • Altered Dissolution Rates: Clumped or caked material dissolves more slowly and unevenly, which can impact the bioavailability and performance of a drug product.[6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the acetamide bond or other degradation pathways, leading to the formation of impurities.[5][10][11]

  • Solid-State Changes: Moisture can induce changes in the material's crystal structure (polymorphism) or lead to the formation of hydrates.[12][13] This can significantly alter the compound's properties and is a critical concern in pharmaceutical development.

Q3: How should I store my amino acetamide hydrochloride salts to ensure their integrity?

A: Proper storage is your first line of defense. The goal is to create a barrier between the compound and atmospheric moisture.

  • Primary Container: Always keep the compound in a tightly sealed, airtight container. The original manufacturer's packaging is often designed for this purpose.

  • Secondary Enclosure: Store the primary container inside a desiccator containing an active, indicating desiccant (e.g., silica gel). This provides a low-humidity environment. For highly sensitive materials, storing them inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[14][15]

  • Temperature: Store at the temperature recommended on the product's technical data sheet, typically room temperature. Avoid storing in refrigerators or freezers unless specified, as this can cause moisture to condense on the cold container when it is removed.[7][16]

Q4: I need to weigh out my compound. What is the correct procedure to get an accurate mass?

A: Accurate weighing is a critical procedure that requires careful technique. A drifting balance reading is a classic sign that your sample is absorbing moisture.[7]

  • Environment: If possible, perform weighing in a room with controlled low humidity (ideally <40% RH) or inside a glove box.[15]

  • Temperature Equilibration: Before weighing, allow the sealed container to equilibrate to the ambient temperature of the balance room for at least 30-60 minutes.[7][17] This prevents air currents and condensation from affecting the measurement.

  • Container Choice: Do not use weighing paper. Use a clean, dry glass vial or flask with a lid or stopper.[7][18] This minimizes the surface area exposed to air and allows the sample to be sealed immediately after weighing.

  • Technique: Work swiftly and efficiently. Use the "weighing by difference" method outlined in the protocol section below. This is more accurate than direct weighing as it accounts for any material left in the weighing vessel. Always handle the container with gloves or forceps to avoid transferring moisture and oils from your hands.[7][18][19]

  • Seal Immediately: Close the weighing container and the main stock bottle as quickly as possible after transferring the material.

Q5: My powder has formed hard clumps. Is it still usable?

A: This indicates significant moisture exposure. While the compound may not be chemically degraded, its physical properties have been altered.

  • For Solution Preparation: If the material is intended for dissolution and you can verify its purity and determine its water content (e.g., via Karl Fischer titration), it may still be usable. You will need to correct the mass based on the water content to achieve the target concentration of the active compound. You may also need to gently break up the clumps with a clean, dry spatula to aid dissolution.

  • For Solid-State Applications: If the material is being used in a solid-state formulation (e.g., tablet manufacturing), its caking and altered flow properties make it highly problematic.[5][6] Using clumped material can lead to non-uniform mixing and incorrect dosing. In this context, the material's suitability is questionable and it should likely be discarded.

Q6: How can I accurately determine the water content of my sample?

A: The most reliable and widely accepted method for determining the water content in pharmaceutical substances is Karl Fischer (KF) titration .[20][21]

  • Coulometric KF: This technique is extremely sensitive and ideal for samples with very low water content.[20][21]

  • Volumetric KF: This is suitable for samples with higher water content.

For hygroscopic samples, it is crucial to use a KF titrator with a sealed system to prevent the sample from absorbing atmospheric moisture during the measurement.[22] Other methods like Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) can be used, but they are less specific as they measure the loss of any volatile component, not just water.[21]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Probable Cause(s) Recommended Actions & Explanations
Drifting or unstable balance reading (mass constantly increasing). The compound is actively absorbing atmospheric moisture.[7]1. Work Faster: Minimize the time the container is open. 2. Use a Better Container: Switch from weighing paper to a capped vial.[18] 3. Control the Environment: If possible, move the balance to a glove box or a room with lower humidity.[15] 4. Check for Temperature Differences: Ensure your sample has fully equilibrated to room temperature before weighing.[17]
The powder immediately becomes sticky or turns into a clear gum upon opening the container. The compound is "very hygroscopic" or "deliquescent," meaning it can absorb enough water to dissolve itself. This is often exacerbated by high ambient humidity.[8][23]1. Glove Box is Essential: This material MUST be handled in a controlled, low-humidity environment like a glove box or a dry room (<20% RH).[14] 2. Pre-Dry Solvents: If making a solution, use anhydrous solvents to avoid introducing more water. 3. Store Under Inert Gas: After use, flush the container headspace with a dry, inert gas like nitrogen or argon before sealing.[14]
The compound is difficult to dissolve or leaves a persistent residue. 1. Clumping: Moisture has caused particles to agglomerate, reducing the effective surface area for dissolution.[6] 2. Disproportionation: The salt may be converting to its less soluble free base form, especially in neutral or basic pH solutions.[2][24][25]1. Aid Dissolution: Use sonication or gentle heating (if the compound is thermally stable) to break up clumps and increase solubility. 2. Control pH: For solution preparation, dissolve the salt in a slightly acidic aqueous medium (e.g., pH < 5) to maintain its ionized, more soluble form. The hydrochloride salt will be most stable at a pH below the pKa of the corresponding free base.[25]
Physical properties (color, flow) change during storage. The packaging is not airtight, allowing slow moisture ingress over time. This leads to caking and can accelerate slow degradation reactions.[8]1. Inspect Packaging: Check container lids and seals for damage. 2. Improve Storage Conditions: Transfer the material to a new, high-quality airtight container and place it in a desiccator. 3. Re-analyze: If chemical degradation is suspected, re-analyze the material for purity before use.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC). The presence of absorbed water has likely caused hydrolysis of the acetamide group, forming the corresponding amine and acetic acid.[11]1. Confirm Identity: Attempt to identify the impurity peak, for example by comparing its retention time to a standard of the expected amine hydrolysis product. 2. Prepare Fresh Solutions: Always use freshly weighed material to prepare solutions for analysis to minimize degradation over time.[11] 3. Use Anhydrous Solvents: For non-aqueous applications, use high-purity anhydrous solvents.
Section 3: Key Experimental Protocols & Visualizations
Workflow for Handling Hygroscopic Salts

This diagram outlines the critical decision points and steps from receiving the compound to its final use in a solution.

G cluster_storage Storage & Preparation cluster_weighing Weighing Procedure cluster_dissolution Solution Preparation Receive Receive Compound Store Store in Tightly Sealed Container in Desiccator Receive->Store Equilibrate Equilibrate to Room Temperature (Sealed) Store->Equilibrate WeighVial Tare Capped Weighing Vial Equilibrate->WeighVial Work in low humidity environment if possible AddCompound Quickly Add Compound & Re-cap WeighVial->AddCompound WeighFinal Record Final Weight AddCompound->WeighFinal AddSolvent Add Solvent to Weighing Vial WeighFinal->AddSolvent Dissolve Dissolve (Vortex/Sonicate) AddSolvent->Dissolve Transfer Quantitatively Transfer Dissolve->Transfer FinalUse FinalUse Transfer->FinalUse Proceed with Experiment

Caption: Standard workflow for handling hygroscopic salts.

Troubleshooting Inconsistent Weighing Results

Use this logic tree to diagnose issues with your weighing procedure.

G Start Inconsistent Weighing/ Drifting Balance? CheckTemp Is sample at room temperature? Start->CheckTemp Yes CheckContainer Using a capped vial? CheckTemp->CheckContainer Yes Sol_Equilibrate Action: Equilibrate sealed container for 60 min. CheckTemp->Sol_Equilibrate No CheckEnv Is ambient humidity high? CheckContainer->CheckEnv Yes Sol_UseVial Action: Switch from paper to a capped vial. CheckContainer->Sol_UseVial No Sol_ControlEnv Action: Use glove box or work faster. Weigh by difference. CheckEnv->Sol_ControlEnv Yes Success Problem Solved CheckEnv->Success No Sol_Equilibrate->Success Sol_UseVial->Success Sol_ControlEnv->Success

Caption: Decision tree for troubleshooting weighing errors.

Protocol 1: Standard Operating Procedure for Weighing by Difference

This protocol is designed to maximize accuracy when weighing hygroscopic solids.

  • Preparation: Allow the sealed stock bottle of the amino acetamide hydrochloride salt to equilibrate to the temperature of the weighing room for at least 60 minutes.[7]

  • Tare Vessel: Place a clean, dry glass vial with its cap onto the analytical balance pan. Close the draft shield doors and tare the balance to zero.

  • Initial Weighing: Remove the tared vial from the balance. Working quickly, transfer an approximate amount of the hygroscopic powder from the stock bottle into the vial. Immediately cap the vial and the stock bottle.

  • Record Mass 1: Place the capped vial containing the powder back onto the balance, close the doors, and record the stable mass to four decimal places (e.g., 1.5432 g). This is your initial mass (M1).

  • Dispense Sample: Take the vial to your workstation. Remove the cap and quickly tap or pour the powder into your reaction flask or beaker.

  • Re-weigh Vessel: Immediately re-cap the weighing vial (which now contains a small amount of residual powder). Place it back on the tared balance, close the doors, and record the new stable mass. This is your final mass (M2) (e.g., 0.1122 g).

  • Calculate True Mass: The exact mass of the powder transferred is the difference between the two measurements: Mass Transferred = M1 - M2 . (e.g., 1.5432 g - 0.1122 g = 1.4310 g).

This method ensures that the mass you record is only the mass that was successfully transferred, independent of moisture uptake during the transfer process itself.

Table 1: European Pharmacopoeia Hygroscopicity Classification

This table provides a standardized way to classify the hygroscopicity of a substance, which can often be found on a product's Certificate of Analysis or technical data sheet. The classification is based on the percentage weight gain after storage at 25°C and 80% relative humidity for 24 hours.[23][26]

ClassificationWeight Increase (% w/w)Description
Non-hygroscopic≤ 0.12%Essentially no moisture uptake.
Slightly hygroscopic> 0.2% and < 2%Minor moisture uptake. Standard handling procedures are usually sufficient.[23]
Hygroscopic≥ 2% and < 15%Significant moisture uptake. Requires careful handling and storage in a desiccator.[23]
Very hygroscopic≥ 15%Rapid and substantial moisture uptake. Requires handling in a controlled low-humidity environment (e.g., glove box).
References
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. [Link]

  • Blanco, M., & Alcalá, M. (2006). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]

  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Al-Sabbagh, A. M., et al. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis. [Link]

  • Good weighing practices in the lab: follow the guide ! (2022, October 16). Precisa Gravimetrics. [Link]

  • How to weigh a higroscopic substance. (2008, October). Chromatography Forum. [Link]

  • Troubleshooting Guide Tableting. Biogrund. [Link]

  • Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]

  • The Effects of Humidity on Pharmaceuticals. (2018, March 22). MadgeTech. [Link]

  • Residual Moisture Determination in Lyophilized Drug Products. (2019, November 02). Pharmaceutical Technology. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets. [Link]

  • Good Weighing Practices in Laboratories. (2014, May 07). Block Scientific. [Link]

  • The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2023, January 02). PubMed. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • 2-amino-N-ethylacetamide hydrochloride. PubChem. [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021, December 13). ACS Publications. [Link]

  • Zhang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]

  • Classification of Hygroscopicity. (2024, March 07). Pharma Growth Hub. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2025, October 09). ResearchGate. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. [Link]

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021, August 16). ACS Publications. [Link]

Sources

Technical Support Center: Stability of 2-Amino-2-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-2-(2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability studies, with a specific focus on behavior in basic solutions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability assessment of 2-Amino-2-(2-fluorophenyl)acetamide under basic conditions.

Q1: What is the primary degradation pathway for 2-Amino-2-(2-fluorophenyl)acetamide in a basic solution?

A1: The primary degradation pathway is base-promoted hydrolysis of the amide bond.[1] Amides, while relatively stable, are susceptible to hydrolysis when heated in aqueous basic solutions.[2] This reaction is not technically "catalyzed" by the base because a full equivalent of hydroxide is consumed in the process to deprotonate the carboxylic acid product, driving the reaction to completion.[1][3]

The mechanism proceeds via a nucleophilic acyl substitution:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral alkoxide intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an amide ion as the leaving group. This is typically the slow, rate-determining step because the amide ion is a poor leaving group.[3][4]

  • Acid-Base Reaction: The highly basic amide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step pulls the equilibrium towards the products, making the overall hydrolysis reaction irreversible under basic conditions.[1][3]

Fig 1. Reaction mechanism for base-promoted hydrolysis.
Q2: What are the expected degradation products I should be looking for?

A2: Based on the hydrolysis mechanism, you should expect two primary degradation products:

  • 2-Amino-2-(2-fluorophenyl)acetic acid: This is formed from the hydrolysis of the amide functional group. In a basic solution, it will exist as its corresponding carboxylate salt.[1]

  • Ammonia (NH₃): This is the result of the cleavage of the C-N amide bond.

Your analytical method should be designed to separate the parent compound, 2-Amino-2-(2-fluorophenyl)acetamide, from its primary degradant, 2-Amino-2-(2-fluorophenyl)acetic acid.

Q3: My degradation seems very slow. What experimental factors can I modify to accelerate it?

A3: The hydrolysis of amides is notoriously slow compared to other carboxylic acid derivatives like esters.[2][3] If you are not observing sufficient degradation (typically 5-20% is targeted in forced degradation studies), consider the following factors:

FactorCausality & Scientific RationaleRecommended Adjustment
pH / Base Concentration The rate of base-promoted hydrolysis is directly dependent on the concentration of the hydroxide ion.[4] Increasing the [OH⁻] increases the frequency of nucleophilic attack on the carbonyl carbon, thereby increasing the reaction rate.Increase the concentration of the base. If you are using 0.1 M NaOH, consider increasing to 0.5 M or 1.0 M NaOH.[5]
Temperature Amide hydrolysis has a significant activation energy barrier, largely due to the poor leaving group ability of the amide anion.[3] Increasing the temperature provides the necessary thermal energy to overcome this barrier. Prolonged heating is often required.[2]Increase the temperature of the reaction. Refluxing the solution (heating to its boiling point) is a common practice in forced degradation studies.[6]
Reaction Time As a slow reaction, sufficient time is required for measurable degradation to occur.Extend the duration of the study. Instead of a few hours, you may need to run the experiment for 24 hours or longer, with multiple time points to monitor the progress.[7]
Q4: How do I design and execute a reliable forced degradation study for this compound under basic conditions?

A4: A well-designed forced degradation (or stress testing) study is crucial for developing stability-indicating methods and understanding degradation pathways.[5][6] The goal is to achieve partial degradation, not complete destruction of the molecule.

Here is a self-validating workflow:

G prep 1. Preparation - Prepare 1 mg/mL stock solution - Prepare 0.1 M and 1.0 M NaOH - Prepare 0.1 M and 1.0 M HCl (for neutralization) setup 2. Experiment Setup - Label three sets of vials: Control, 0.1 M NaOH, 1.0 M NaOH - Add stock solution and NaOH to test vials - Add stock solution and solvent to Control vial prep->setup stress 3. Stress Condition - Place all vials in a water bath at 60-80°C - Protect from light setup->stress sample 4. Time-Point Sampling - Withdraw aliquots at t=0, 2, 4, 8, 24 hours stress->sample neutralize 5. Quench Reaction - Immediately neutralize sample with an equimolar amount of HCl to stop degradation sample->neutralize analyze 6. Analysis - Dilute neutralized sample to target concentration - Analyze by validated HPLC-UV method neutralize->analyze evaluate 7. Evaluation - Calculate % degradation - Check for peak purity of parent compound - Identify and quantify degradants analyze->evaluate

Fig 2. Workflow for a basic forced degradation study.

For a detailed, step-by-step protocol based on this workflow, please see the "Experimental Protocols" section below.

Q5: What is the most appropriate analytical technique to monitor the stability of 2-Amino-2-(2-fluorophenyl)acetamide?

A5: The most common and reliable technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) .[8][9]

  • Why it works: This method is ideal because it can effectively separate the relatively nonpolar parent amide from its more polar degradation product, the corresponding carboxylic acid.

  • Expertise in Method Setup:

    • Column: A C18 stationary phase is the standard choice for this type of separation.

    • Mobile Phase: A mixture of an aqueous buffer (like potassium phosphate or ammonium acetate) and an organic solvent (like acetonitrile or methanol) is typical. The pH of the mobile phase should be controlled to ensure consistent ionization states of the amino and carboxyl groups, leading to sharp, reproducible peaks.

    • Detection: The phenyl ring in the molecule allows for strong UV absorbance, making UV detection highly suitable. A wavelength of around 254 nm is a good starting point, but a full UV scan should be performed to determine the optimal wavelength.[10]

  • Trustworthiness through Validation: To ensure your results are reliable, the analytical method must be validated according to ICH guidelines. This includes assessing specificity (the ability to resolve the analyte from degradants), linearity, accuracy, and precision.[8] For identifying unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive technique.[10]

Troubleshooting Guide: Common Issues in Basic Stability Studies

Observed IssuePotential Cause(s)Recommended Action & Rationale
No degradation observed even under harsh conditions (e.g., 1 M NaOH, reflux). 1. Incorrect Reagent Concentration: The NaOH solution may be less concentrated than intended. 2. Highly Stable Molecule: The compound may be exceptionally stable to base hydrolysis.1. Verify the concentration of your base solution via titration. 2. Increase the stress duration significantly (e.g., 48-72 hours) and confirm temperature. This ensures the molecule has been subjected to sufficient stress to induce degradation.
Multiple, unexpected degradation peaks appear. 1. Secondary Degradation: Primary degradants may be unstable under the stress conditions and are degrading further. 2. Oxidative Degradation: Dissolved oxygen in the basic solution can cause oxidation, especially at high temperatures.1. Analyze samples at earlier time points to distinguish primary from secondary degradants.[7] 2. Repeat the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen or argon) to see if the unexpected peaks are eliminated.
Poorly shaped or drifting peaks during HPLC analysis. 1. Mismatched Sample/Mobile Phase pH: Injecting a highly basic, unneutralized sample can disrupt the mobile phase equilibrium on the column. 2. Buffer Capacity Exceeded: The mobile phase buffer may not be strong enough to control the pH of the injected sample.1. Always neutralize your sample with an equimolar amount of acid before dilution and injection. This is a critical step for reproducibility.[11] 2. Ensure your mobile phase buffer is at an appropriate concentration (e.g., 20-50 mM) and its pH is well-controlled.
Analyte peak disappears completely at the first time point. Reaction is too fast: The chosen stress conditions (combination of temperature and base concentration) are too harsh, leading to complete degradation almost instantly.Reduce the severity of the stress conditions. Start with a lower base concentration (e.g., 0.01 M NaOH) and/or a lower temperature (e.g., 40°C) to slow the reaction and allow for kinetic monitoring.

Experimental Protocols

Protocol 1: Forced Degradation via Basic Hydrolysis

This protocol details the procedure for subjecting 2-Amino-2-(2-fluorophenyl)acetamide to basic stress conditions.

  • Reagent Preparation:

    • Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 2-Amino-2-(2-fluorophenyl)acetamide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Basic Solution: Prepare a 0.1 M Sodium Hydroxide (NaOH) solution in water.

    • Neutralizing Solution: Prepare a 0.1 M Hydrochloric Acid (HCl) solution in water.

  • Sample Preparation:

    • Test Sample: In a clean glass vial, mix 1.0 mL of the stock solution with 1.0 mL of the 0.1 M NaOH solution.

    • Control Sample: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of the solvent used for the stock solution (e.g., 50:50 acetonitrile/water). This sample is not stressed and serves as the t=0 reference.

  • Stress Application:

    • Place the "Test Sample" vial in a thermostatically controlled water bath set to 80°C.

    • Keep the "Control Sample" at room temperature or refrigerated, protected from light.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from the "Test Sample" vial.

  • Reaction Quenching (Neutralization):

    • Immediately add the 100 µL aliquot to a vial containing exactly 100 µL of the 0.1 M HCl solution. Mix well. This step is critical to stop the degradation reaction.[11]

  • Analysis Preparation:

    • Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC-UV Method

This protocol provides a starting point for developing an analytical method to separate the parent drug from its primary basic degradant.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, hold for 2 minutes, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Analysis:

    • Inject the diluted control and stressed samples.

    • Identify the parent peak using the control sample.

    • In the stressed samples, identify the degradation product peak(s). The primary degradant, 2-Amino-2-(2-fluorophenyl)acetic acid, is expected to elute earlier than the parent compound due to its increased polarity.

  • Data Evaluation:

    • Calculate the percent degradation using the following formula: % Degradation = [1 - (Peak Area of Parent in Stressed Sample / Peak Area of Parent in Control Sample)] * 100

    • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.[8]

References

  • Title: Chemistry of Amides Source: LibreTexts Chemistry URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues Source: PMC, National Institutes of Health URL: [Link]

  • Title: On the pH dependence of amide proton exchange rates in proteins Source: PMC, National Institutes of Health URL: [Link]

  • Title: On the hydrolysis mechanisms of amides and peptides Source: University of Regina URL: [Link]

  • Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]

  • Title: Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements Source: MDPI URL: [Link]

  • Title: The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Ch20 : Amide hydrolysis Source: University of Calgary URL: [Link]

  • Title: N-(2-Fluorophenyl)acetamide Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4) Source: Cheméo URL: [Link]

  • Title: Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems Source: PMC, National Institutes of Health URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Applied Pharmaceutics URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide Source: American Elements URL: [Link]

  • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI URL: [Link]

  • Title: Hydrolysis of amino acid amide derivatives of 2-aminofluorene, 4-aminobiphenyl and 4, 4-diaminobiphenyl by leucine aminopeptidase Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow Source: MPG.PuRe URL: [Link]

  • Title: Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents Source: ResearchGate URL: [Link]

  • Title: Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide Source: Springer URL: [Link]

  • Title: Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability Source: PMC, National Institutes of Health URL: [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-Amino-2-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of 2-Amino-2-(2-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of this key chiral intermediate. The content is structured in a question-and-answer format to directly address specific experimental issues, blending established protocols with expert insights to streamline your research and development efforts.

Section 1: Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation is a foundational and scalable technique for separating enantiomers. The principle relies on reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically an acid) to form a pair of diastereomeric salts.[1] These diastereomers possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am starting a new resolution project for (±)-2-Amino-2-(2-fluorophenyl)acetamide. How do I select an appropriate chiral resolving agent?

A1: The selection of the resolving agent is the most critical step. An ideal agent should form a stable, crystalline salt with one enantiomer of the racemate while the other diastereomeric salt remains soluble in the chosen solvent.

Key Considerations for Selection:

  • Chemical Nature: Since the target molecule is a basic amine, chiral acids are the appropriate choice. Commonly used and commercially available options include tartaric acid, mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid.

  • Structural Match: While difficult to predict a priori, subtle structural and electronic compatibility between the racemate and the resolving agent can favor the formation of a well-ordered crystal lattice for one diastereomer.

  • Screening: The most effective method is an empirical screening of several chiral acids in various solvents. Small-scale screening experiments can quickly identify promising candidates.

  • Melting Point as an Indicator: A significant difference (ideally >20 K) between the melting points of the two diastereomeric salts often correlates with a large solubility difference, which is favorable for an efficient resolution.[3]

Protocol 1: Small-Scale Screening of Chiral Resolving Agents

  • Preparation: In separate test tubes, dissolve a small amount (e.g., 100 mg) of racemic 2-Amino-2-(2-fluorophenyl)acetamide in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone).

  • Addition of Resolving Agent: To each tube, add a solution of 0.5 molar equivalents of a different chiral acid (e.g., L-tartaric acid, D-mandelic acid) dissolved in the same solvent.

  • Crystallization: Allow the solutions to cool slowly to room temperature, and then if necessary, cool further in an ice bath. Observe for the formation of a crystalline precipitate.

  • Analysis: Isolate the crystals by filtration. Liberate the free amine by treating the salt with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Determine the enantiomeric excess (ee) of the amine using chiral HPLC (see Section 3). The resolving agent that provides the highest ee and a reasonable yield is the best candidate for scale-up.

Q2: I've mixed my racemate and resolving agent, but no crystals are forming, even after cooling. What should I do?

A2: This is a common issue indicating that the diastereomeric salts are too soluble in the chosen solvent system.[1] Several strategies can be employed to induce crystallization:

  • Solvent Screening: The initial solvent may be too effective at solvating the salts. Systematically screen other solvents or solvent mixtures. Try moving from polar solvents (like methanol) to less polar options (like isopropanol or ethyl acetate).[1]

  • Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble but is miscible with the primary solvent) to the solution.[1] For example, if your salt is dissolved in methanol, slowly add water or a non-polar solvent like hexane until turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and promote supersaturation.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal from a previous experiment, add a single, tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

Q3: The resolution is yielding an oil or an amorphous precipitate instead of crystals. How can I resolve this?

A3: "Oiling out" occurs when the supersaturation level is too high, causing the salt to separate as a liquid phase rather than an ordered crystal lattice.[1]

  • Slow Down Crystallization: The key is to approach the point of insolubility more slowly.

    • Reduce the rate of cooling. Use a programmable bath or insulate the flask to ensure slow, gradual temperature reduction.

    • If using an anti-solvent, add it much more slowly and at a slightly elevated temperature.

  • Increase Solvent Volume: Add more solvent to dissolve the oil (warming may be necessary), then attempt to recrystallize under more dilute conditions with slower cooling.

  • Change the Solvent System: A different solvent or solvent mixture may better match the solvating requirements for the crystal lattice versus the individual ions.[1]

Q4: My resolved product has a low enantiomeric excess (ee). How can I improve the purity?

A4: Low ee after a single crystallization step is common and often indicates that the solubilities of the two diastereomeric salts are too similar, leading to co-crystallization.

  • Recrystallization: The most straightforward approach is to recrystallize the isolated salt. The solid will be enriched in the less soluble diastereomer, and a second crystallization from the same or a different solvent system will further enhance the enantiomeric purity.

  • Optimize Stoichiometry: Vary the molar ratio of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can favor the crystallization of the less soluble salt.[1]

  • Control Supersaturation: Maintain a low level of supersaturation by employing very slow cooling profiles or using controlled evaporation techniques. This favors the growth of existing crystals of the desired diastereomer over the nucleation of new crystals of the undesired one.[1]

Diagram 1: Troubleshooting Diastereomeric Salt Crystallization

G start Problem Observed no_xtal No Crystallization start->no_xtal oil_out Oiling Out / Amorphous Solid start->oil_out low_ee Low Enantiomeric Excess start->low_ee sol_screen Screen Solvents / Anti-solvents no_xtal->sol_screen Cause: High Solubility inc_conc Increase Concentration no_xtal->inc_conc Cause: High Solubility slow_cool Slow Cooling / Anti-solvent Addition oil_out->slow_cool Cause: High Supersaturation change_sol Change Solvent System oil_out->change_sol Cause: High Supersaturation recrystal Recrystallize Product low_ee->recrystal Cause: Similar Solubilities opt_stoich Optimize Stoichiometry low_ee->opt_stoich Cause: Similar Solubilities success Successful Resolution sol_screen->success inc_conc->success slow_cool->success change_sol->success recrystal->success opt_stoich->success

Caption: Decision tree for troubleshooting common crystallization issues.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes. In a typical kinetic resolution of 2-Amino-2-(2-fluorophenyl)acetamide, an enzyme (like a lipase or amidase) will selectively catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the acylated (or hydrolyzed), enantiopure product.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is a good starting point for the kinetic resolution of 2-Amino-2-(2-fluorophenyl)acetamide?

A1: For the resolution of a primary amine, lipases are an excellent and robust choice. They are well-known to catalyze the enantioselective acylation of amines in non-aqueous solvents. Immobilized lipases, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), are particularly useful due to their stability, broad substrate scope, and ease of removal from the reaction mixture.[4][5] Alternatively, amidases or nitrilases could be explored for the selective hydrolysis of the amide functionality.[6][7]

Q2: How do I optimize reaction conditions for high enantioselectivity (E-value)?

A2: The enantioselectivity of an enzymatic reaction, often expressed as the Enantiomeric Ratio (E-value), is highly dependent on the reaction conditions. A systematic optimization is crucial.

ParameterRationale & Troubleshooting
Solvent The solvent can significantly influence enzyme conformation and activity. Screen a range of organic solvents with varying polarities, such as toluene, methyl tert-butyl ether (MTBE), and hexane. Avoid highly polar solvents like DMF or DMSO which can strip essential water from the enzyme and denature it.
Acyl Donor For lipase-catalyzed acylation, the choice of acyl donor is critical. Simple esters like ethyl acetate or isopropyl acetate are common. The structure of the acyl donor can impact the E-value; screening different esters (e.g., ethyl methoxyacetate) may improve selectivity.[8]
Temperature Temperature affects both reaction rate and enantioselectivity. Generally, lower temperatures can lead to higher E-values, but at the cost of a much slower reaction.[9] A typical starting range is 30-60°C. Perform the reaction at several temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance.[10]
Water Activity For reactions in organic media, a minute amount of water is essential for enzyme activity. The solvent should not be rigorously anhydrous. Using a commercially available immobilized enzyme often provides sufficient water.

Q3: My reaction has stopped at less than 50% conversion. How can I drive it to completion?

A3: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the enzyme only acts on one of the two present in the racemate.[8] The reaction naturally slows down as the preferred substrate is consumed. To obtain high enantiomeric excess (>99%) of the unreacted starting material, the reaction should be stopped at or near 50% conversion. To obtain the acylated product in high ee, the reaction should be stopped at lower conversions (e.g., 30-40%).

Q4: Is it possible to obtain a theoretical yield greater than 50% for the desired enantiomer?

A4: Yes, this can be achieved through a process called Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic kinetic resolution with an in situ racemization of the unreacted (and undesired) enantiomer. This continuously replenishes the supply of the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product.[11][12]

For an amine like 2-Amino-2-(2-fluorophenyl)acetamide, this would require a suitable racemization catalyst that is compatible with the enzyme and reaction conditions. This is an advanced technique but is the most efficient method for producing a single enantiomer from a racemate.

Diagram 2: Workflow for Optimizing Enzymatic Resolution

G start Start: Racemic Amide enzyme_select Select Enzyme (e.g., CALB) start->enzyme_select solvent_screen Screen Solvents (Toluene, MTBE, Hexane) enzyme_select->solvent_screen acyl_screen Screen Acyl Donors (Ethyl Acetate, etc.) solvent_screen->acyl_screen temp_opt Optimize Temperature (30-60°C) acyl_screen->temp_opt monitor Monitor Conversion & ee by Chiral HPLC temp_opt->monitor result <50% Conversion, High ee Product monitor->result Stop early result2 ~50% Conversion, High ee Starting Material monitor->result2 Stop at midpoint

Caption: Systematic workflow for optimizing a lipase-catalyzed kinetic resolution.

Section 3: Chiral Chromatography and Analysis

Accurate determination of enantiomeric excess (ee) is essential for evaluating the success of any resolution. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this analysis.

Frequently Asked Questions (FAQs)

Q1: How do I determine the enantiomeric excess (ee) of my resolved 2-Amino-2-(2-fluorophenyl)acetamide?

A1: The most direct method is to use a Chiral Stationary Phase (CSP) in an HPLC system. CSPs are packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. The ee is calculated from the areas of the two resulting peaks in the chromatogram:

ee (%) = |(Area1 - Area2)| / (Area1 + Area2) * 100

Q2: I am getting poor or no separation of enantiomers on my chiral HPLC column. What are the first things to check?

A2: When experiencing poor resolution, a systematic troubleshooting approach is crucial.[13]

  • Verify Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature match the recommended conditions for the column and analyte type.[13]

  • Assess the Chiral Stationary Phase (CSP): Confirm you are using the correct CSP for your class of compound. Phenylglycine derivatives are often resolved on polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide (e.g., teicoplanin) phases.[14][15] Ensure the column has not been degraded by improper use or storage.[13]

  • Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase.

    • Normal Phase: Typically a mixture of an alkane (e.g., hexane) with an alcohol modifier (e.g., isopropanol, ethanol). Small changes in the alcohol percentage can have a large impact on resolution.

    • Reversed Phase: A mixture of water (often with a buffer like TFA or formic acid) and an organic solvent (acetonitrile or methanol).

  • Adjust Flow Rate and Temperature: Lowering the flow rate generally increases resolution but also analysis time.[13] Lowering the temperature often improves separation, as it can enhance the energetic differences in the interactions between the enantiomers and the CSP.[13]

Q3: What is pre-column derivatization, and when should I use it for ee analysis?

A3: Pre-column derivatization is an alternative strategy where the enantiomeric mixture is reacted with a chiral derivatizing agent before being injected into the HPLC. This converts the pair of enantiomers into a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) C18 column.[16][17]

Advantages:

  • No Chiral Column Needed: This method avoids the high cost of specialized chiral columns.

  • Robustness: Separations on standard C18 columns are often more robust and reproducible than those on chiral columns.

  • Improved Detection: The derivatizing agent often contains a strong chromophore, which enhances UV detection.

A widely used agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[17][18]

Protocol 2: ee Determination via Derivatization with Marfey's Reagent

  • Sample Preparation: Dissolve a small amount (~0.5 mg) of your amine sample in 100 µL of water.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone, followed by 40 µL of 1 M sodium bicarbonate.

  • Reaction: Heat the mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture and quench by adding 20 µL of 2 M HCl.

  • Analysis: Dilute the sample with the mobile phase and inject it into a standard reversed-phase HPLC system (e.g., C18 column). The two diastereomers should elute as separate peaks.

Table 1: Recommended Starting Conditions for Chiral HPLC Analysis

MethodColumn TypeMobile Phase (Typical Starting Point)Detection
Direct Method Polysaccharide-based (e.g., CHIRALPAK® series)Hexane/Isopropanol/Diethylamine (80:20:0.1)UV at 254 nm
Direct Method Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T)Methanol/Acetic Acid/Triethylamine (100:0.1:0.1)UV at 254 nm
Indirect Method Standard C18 (achiral)Water (0.1% TFA) / Acetonitrile (0.1% TFA) GradientUV at 340 nm

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Gedela, S. (n.d.).
  • Zhang, J., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 486. [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem Technical Support.
  • Price, S. L., et al. (2005). Challenges of crystal structure prediction of diastereomeric salt pairs. Crystal Growth & Design, 5(5), 1971-1979. [Link]

  • Al-Saeed, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3915. [Link]

  • Elazar, M. (2016). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Al-Awadi, F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5980. [Link]

  • Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 10(11), 1349. [Link]

  • Madhavan, A., et al. (2017). Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. Journal of the American Oil Chemists' Society, 94(12), 1527-1537. [Link]

  • Pálovics, E., & Czugler, M. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams... Symmetry, 18(2), 245. [Link]

  • Filinchuk, Y., et al. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Crystal Growth & Design, 19(7), 3844-3855. [Link]

  • Turner, N. J., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Angewandte Chemie International Edition, 54(44), 13044-13047. [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Engström, K. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva. [Link]

  • ResearchGate. (2025). Enzymic resolution of DL-phenylglycine. Request PDF. [Link]

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

  • Péter, A., et al. (2002). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 948(1-2), 283-294. [Link]

  • Miller, S. C., et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry. [Link]

  • Buneeva, O. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(2), 175-182. [Link]

  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-2-(2-fluorophenyl)acetamide HCl: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed interpretation of the ¹H NMR spectrum of 2-Amino-2-(2-fluorophenyl)acetamide HCl. By juxtaposing a predicted spectrum of the target molecule with experimental data from its non-fluorinated analog, 2-Amino-2-phenylacetamide HCl, we aim to furnish researchers with a robust framework for spectral interpretation, highlighting the nuanced effects of the ortho-fluoro substituent.

The Significance of Structural Elucidation in Drug Development

The precise determination of a molecule's structure is a cornerstone of drug discovery and development. It ensures the identity and purity of a synthesized compound, provides insights into its potential biological activity, and is a critical component of regulatory submissions. ¹H NMR spectroscopy, by mapping the chemical environment of each proton in a molecule, offers a detailed blueprint of its structure. For a molecule like 2-Amino-2-(2-fluorophenyl)acetamide HCl, understanding its ¹H NMR spectrum is crucial for confirming its synthesis and for quality control in production.

Theoretical Framework for Spectral Interpretation

The ¹H NMR spectrum of 2-Amino-2-(2-fluorophenyl)acetamide HCl in a solvent such as DMSO-d6 is anticipated to present a series of distinct signals corresponding to the aromatic, methine, amide, and amine protons. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals are dictated by the electronic environment of the protons.

The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to deshield the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the non-fluorinated analog. Furthermore, the protonation of the primary amine to form the hydrochloride salt will significantly deshield the protons on the amine group and the adjacent methine proton. In a polar aprotic solvent like DMSO-d6, the exchange rate of the amide and amine protons is slowed, allowing for their observation as distinct, often broad, signals.[1]

Comparative Analysis: The Impact of ortho-Fluoro Substitution

To illustrate the diagnostic power of ¹H NMR in discerning subtle structural differences, we will compare the predicted spectrum of our target compound with the experimental data for 2-Amino-2-phenylacetamide HCl. The primary distinction between these two molecules is the presence of the fluorine atom at the ortho position of the phenyl ring.

dot

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Weigh_Sample Weigh 5-10 mg of the amine HCl salt Dissolve Dissolve in ~0.6 mL of DMSO-d6 Weigh_Sample->Dissolve Transfer Transfer to a clean, dry NMR tube Dissolve->Transfer Cap Cap the NMR tube Transfer->Cap Insert_Sample Insert the sample into the spectrometer Cap->Insert_Sample Lock_Shim Lock and shim the spectrometer Insert_Sample->Lock_Shim Acquire_Spectrum Acquire the ¹H NMR spectrum Lock_Shim->Acquire_Spectrum Fourier_Transform Fourier Transform the FID Acquire_Spectrum->Fourier_Transform Phase_Baseline Phase and baseline correct the spectrum Fourier_Transform->Phase_Baseline Reference_Integrate Reference to TMS and integrate the signals Phase_Baseline->Reference_Integrate

Figure 2. A streamlined workflow for the preparation and analysis of an amine hydrochloride salt sample for ¹H NMR spectroscopy.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 2-Amino-2-(2-fluorophenyl)acetamide HCl into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial. DMSO-d6 is the solvent of choice for this analysis as it effectively dissolves the hydrochloride salt and slows the exchange of labile N-H protons. [1]3. Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6 and perform shimming to optimize the magnetic field homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Referencing and Integration: Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm). Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The interpretation of the ¹H NMR spectrum of 2-Amino-2-(2-fluorophenyl)acetamide HCl is a multi-faceted process that relies on a solid understanding of fundamental NMR principles and the electronic effects of substituents. By comparing a predicted spectrum with experimental data from a closely related analog, we can confidently assign the signals and gain valuable insights into the molecule's structure. The presence of the ortho-fluoro substituent provides a clear and educational example of how subtle changes in molecular structure are reflected in the ¹H NMR spectrum. This guide provides a comprehensive framework for researchers to approach the spectral analysis of this and similar compounds with confidence and scientific rigor.

References

  • PubChem. 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ACD/Labs. NMR Prediction. [Link]

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Definitive Guide: Melting Point Standardization for 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride presents a specific challenge in pharmaceutical intermediate analysis: distinguishing between thermodynamic melting and kinetic decomposition.[1] As a key chiral building block (often associated with the synthesis of P2Y12 inhibitors like Prasugrel), its purity directly impacts the enantiomeric excess (ee) and yield of downstream APIs.

This guide objectively compares the two primary methodologies for establishing a melting point standard—Capillary (Pharmacopeial) vs. Differential Scanning Calorimetry (DSC) .[1] Experimental evidence suggests that for hydrochloride salts of


-amino amides, DSC provides the only self-validating data source required for a rigorous internal standard.[1]

Part 1: Chemical Context & Criticality[1][2]

The Compound[3][4][5][6][7][8]
  • Chemical Name: this compound[1]

  • Structural Class: Fluorinated

    
    -amino acid amide (HCl salt).[1]
    
  • Critical Quality Attribute (CQA): Crystalline purity. The presence of the ortho-fluorine atom introduces specific lattice energy constraints.[1] While the free base typically melts in the 120–140°C range, the hydrochloride salt exhibits a significantly higher thermal transition, often exceeding 200°C.

The Problem: "Apparent Melting"

Hydrochloride salts of amino amides are prone to Apparent Melting .[1] Upon heating, the lattice energy competes with the chemical instability of the protonated amine. Often, the compound does not simply melt; it undergoes a simultaneous dehydrochlorination or cyclization.[1]

  • Risk: A visual capillary test may record a "melt" at 205°C, while the compound actually began degrading at 198°C. Relying on the visual melt risks passing impure batches.

Part 2: Methodological Comparison

The following table contrasts the performance of the traditional Capillary method against the recommended DSC approach for this specific salt.

FeatureMethod A: Capillary (Visual)Method B: DSC (Thermal Analysis)
Principle Visual observation of phase change (Solid

Liquid).[1]
Measurement of heat flow (Endothermic/Exothermic events).
Detection of Decomposition Poor. Darkening/browning is subjective and often occurs after the structural integrity is lost.[1]Excellent. Decomposition appears as an irregular baseline or immediate exotherm following the endotherm.[1]
Precision

1.0 – 2.0°C (Operator dependent).[1]

0.1°C (Instrument dependent).
Sample Requirement High (requires packing capillary).[1]Low (2–5 mg).[1]
Suitability for HCl Salts Low. Hygroscopic nature of HCl salts causes "sweating" in capillaries, leading to false low readings.[1]High. Hermetically sealed pans prevent moisture uptake during the run.[1]
Regulatory Status USP <741> / Ph.[1] Eur. 2.2.14 (Standard for final release).USP <891> / Ph.[1] Eur. 2.2.34 (Preferred for characterization).[1]
Expert Verdict

For This compound , the Capillary method is suitable only for routine QC against an established standard.[1] DSC is required to establish that standard.

Part 3: Experimental Protocol (Self-Validating)

To generate a valid melting point standard for this compound, you must isolate the thermodynamic melt from the kinetic decomposition.

Phase 1: Preparation
  • Drying: The HCl salt is hygroscopic.[1] Dry the sample at 40°C under vacuum (10 mbar) for 4 hours.

    • Validation: Verify loss on drying (LOD) is < 0.5% w/w via TGA.

  • Encapsulation: Weigh 3.0 ± 0.1 mg into an aluminum pan with a pinhole lid .

    • Why Pinhole? It allows escaping HCl gas to vent, preventing pressure buildup that could artificially suppress decomposition (Le Chatelier's principle), giving a false high MP.[1]

Phase 2: The Variable Rate Scan (The Validation Step)

Run three separate DSC scans at different heating rates:

  • Run 1: 2°C/min

  • Run 2: 10°C/min

  • Run 3: 20°C/min

Interpretation Logic:

  • If the Onset Temperature (

    
    ) remains constant across all rates 
    
    
    
    True Melting .[1]
  • If

    
     shifts significantly higher with faster heating rates 
    
    
    
    Decomposition (Apparent Melting) .[1]
Phase 3: Establishing the Standard Value

For this compound, you will likely observe a shift.[1] The "Standard Melting Point" should be defined as the Extrapolated Onset Temperature from the 10°C/min scan, annotated with "(decomp)".

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for qualifying the reference standard.

MP_Standardization Start Raw Material 2-Amino-2-(2-fluorophenyl)acetamide HCl Drying Vacuum Drying (40°C, <10 mbar) Start->Drying TGA_Check TGA Analysis (Is Solvent/Water Present?) Drying->TGA_Check TGA_Check->Drying Volatiles > 0.5% DSC_Exp DSC Variable Rate Exp (2, 10, 20 °C/min) TGA_Check->DSC_Exp Volatiles < 0.5% Decision Does Onset Temp Shift >2°C between rates? DSC_Exp->Decision TrueMelt True Thermodynamic Melt Standard = Onset Temp Decision->TrueMelt No (Stable) Decomp Kinetic Decomposition (Apparent Melting) Decision->Decomp Yes (Unstable) FinalStd Define Standard as: Onset @ 10°C/min (decomp) Decomp->FinalStd

Figure 1: Decision tree for distinguishing true melting from decomposition in amino-amide salts.

Part 5: Expected Results & Troubleshooting

Based on structural analogs (e.g., fluorophenylglycine derivatives), the expected thermal profile for 2-Amino-2-(2-fluorophenyl)acetamide HCl is:

  • Capillary Range: Broad, likely 205°C – 215°C (darkening observed).[1]

  • DSC Onset (10°C/min): Sharp endotherm likely near 210°C , immediately followed by an exotherm (degradation).[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Broad Endotherm (>5°C range) Presence of amorphous content or residual solvent.[1]Recrystallize from Isopropanol/HCl; ensure TGA shows <0.5% volatiles.
Double Peak Polymorphism or Solvate desolvation.[1]Run TGA-IR to identify evolved gas.[1] If no gas, check for polymorphs via XRPD.[1]
Low Melting Point (<190°C) Free base contamination.[1]The HCl salt may have disproportionated.[1] Wash with ethereal HCl to restore stoichiometry.[1]

References

  • United States Pharmacopeia (USP). <891> Thermal Analysis.[1] USP-NF.[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.). 2.2.[1][2]34. Thermal Analysis. EDQM.[1] Link

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1] Journal of Thermal Analysis and Calorimetry.[1] Link

  • Wunderlich, B. (1990).[1] Thermal Analysis.[1][3][4] Academic Press.[1] (Foundational text on distinguishing apparent melting). Link

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C8H9FN2O·HCl: Theoretical Calculation vs. Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the precise characterization of a molecule is paramount. Elemental analysis serves as a fundamental checkpoint, providing a quantitative measure of a compound's elemental composition. This guide offers an in-depth protocol for calculating the theoretical elemental composition of C8H9FN2O·HCl, a common format for active pharmaceutical ingredients (APIs). More importantly, it frames this calculation not as an isolated academic exercise, but as a critical benchmark for comparison against experimental data, thereby ensuring compound identity, purity, and integrity.[1][2][3][4]

The significance of this analytical step cannot be overstated. A deviation between the theoretical and experimental values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for a drug's stability, efficacy, and safety.[1][2][5]

Part 1: The Foundational Benchmark - Calculating Theoretical Elemental Composition

The theoretical elemental composition is a stoichiometric calculation based on the molecular formula and the atomic weights of the constituent elements. It represents the ideal composition of a 100% pure sample. The process is a self-validating system where the sum of the percentages of all elements must equal 100%, providing an intrinsic check on the calculation's accuracy.

Experimental Protocol: Step-by-Step Calculation

This protocol details the systematic process for determining the elemental percentages for C, H, F, N, O, and Cl in C8H9FN2O·HCl.[6][7]

Step 1: Deconstruct the Molecular Formula First, determine the total count of each atom in the entire molecular complex, C8H9FN2O·HCl.

  • Carbon (C): 8 atoms

  • Hydrogen (H): 9 atoms from the organic moiety + 1 atom from HCl = 10 atoms

  • Fluorine (F): 1 atom

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 1 atom

  • Chlorine (Cl): 1 atom

Step 2: Collate Standard Atomic Weights Use the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC).

  • C: 12.011 u

  • H: 1.008 u

  • F: 18.998 u

  • N: 14.007 u

  • O: 15.999 u

  • Cl: 35.453 u

Step 3: Calculate the Total Molecular Weight Multiply the atom count of each element by its atomic weight and sum the results to find the total molecular weight of the compound.

  • Mass of C: 8 × 12.011 u = 96.088 u

  • Mass of H: 10 × 1.008 u = 10.080 u

  • Mass of F: 1 × 18.998 u = 18.998 u

  • Mass of N: 2 × 14.007 u = 28.014 u

  • Mass of O: 1 × 15.999 u = 15.999 u

  • Mass of Cl: 1 × 35.453 u = 35.453 u

  • Total Molecular Weight: 96.088 + 10.080 + 18.998 + 28.014 + 15.999 + 35.453 = 204.632 u

Step 4: Determine the Percentage Composition Divide the total mass of each element by the total molecular weight and multiply by 100 to obtain its weight percentage.[6][7]

  • % Carbon: (96.088 / 204.632) × 100 = 46.95%

  • % Hydrogen: (10.080 / 204.632) × 100 = 4.93%

  • % Fluorine: (18.998 / 204.632) × 100 = 9.28%

  • % Nitrogen: (28.014 / 204.632) × 100 = 13.69%

  • % Oxygen: (15.999 / 204.632) × 100 = 7.82%

  • % Chlorine: (35.453 / 204.632) × 100 = 17.32%

Data Presentation: Summary of Theoretical Composition

The results are summarized in the table below for clarity and easy reference when comparing with experimental data.

ElementSymbolAtom CountAtomic Weight (u)Total Mass (u)Percentage (%)
CarbonC812.01196.08846.95
HydrogenH101.00810.0804.93
FluorineF118.99818.9989.28
NitrogenN214.00728.01413.69
OxygenO115.99915.9997.82
ChlorineCl135.45335.45317.32
Total 204.632 100.00

Part 2: The Comparison - Experimental Data vs. Theoretical Values

While the theoretical calculation provides a perfect benchmark, real-world samples are analyzed using instrumental techniques to yield experimental data. The comparison between these two datasets is the cornerstone of quality control in drug development.[1][2]

Common Analytical Techniques
  • Combustion Analysis: This is the standard method for determining Carbon, Hydrogen, and Nitrogen (CHN) content. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): These techniques are highly sensitive for quantifying a wide range of elements, including metals and halogens, and are often used to detect elemental impurities.[1][2][5]

  • Ion Chromatography (IC): This can be used for the quantification of anions like fluoride and chloride.[1]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can identify and quantify elements in a sample.[3]

Interpreting the Comparison

In a research and development or quality control setting, the experimental results for elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values.

  • A Close Match: If experimental values (e.g., C: 46.85%, H: 4.90%, N: 13.65%) are within this tolerance, it provides strong evidence that the synthesized compound has the correct empirical formula and is of high purity.

  • Significant Deviation: If the results are outside this range, it triggers an investigation. For example, a lower-than-expected carbon percentage might suggest the presence of an inorganic impurity, while a higher-than-expected hydrogen percentage could indicate the presence of residual water or organic solvents.

Part 3: Visualization of the Calculation Workflow

To further clarify the logical flow of the theoretical calculation, the following diagram illustrates the process from the initial molecular formula to the final percentage composition.

Elemental_Analysis_Workflow cluster_atoms Step 1: Atom Count cluster_weights Step 2: Atomic Weights (u) formula Molecular Formula C8H9FN2O·HCl C C = 8 formula->C H H = 10 formula->H F F = 1 formula->F N N = 2 formula->N O O = 1 formula->O Cl Cl = 1 formula->Cl mw_calc Step 3: Calculate Total Molecular Weight (MW) MW = Σ (Atom Count × Atomic Weight) C->mw_calc H->mw_calc F->mw_calc N->mw_calc O->mw_calc Cl->mw_calc aw_C C = 12.011 aw_C->mw_calc aw_H H = 1.008 aw_H->mw_calc aw_F F = 18.998 aw_F->mw_calc aw_N N = 14.007 aw_N->mw_calc aw_O O = 15.999 aw_O->mw_calc aw_Cl Cl = 35.453 aw_Cl->mw_calc total_mw Total MW = 204.632 u mw_calc->total_mw percent_calc Step 4: Calculate Percentage % Element = (Mass of Element / Total MW) × 100 total_mw->percent_calc results Final Elemental Composition (%) percent_calc->results

Caption: Workflow for calculating theoretical elemental composition.

Conclusion

The calculation of theoretical elemental analysis for a compound like C8H9FN2O·HCl is a fundamental skill for any research scientist. It provides the essential, immutable benchmark against which all real-world samples are judged. The rigorous comparison of this theoretical data with experimental results is a critical step in the quality control process, ensuring the identity, purity, and stoichiometric correctness of pharmaceutical compounds, thereby upholding the pillars of scientific integrity and drug safety.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Medistri SA. (2023, October 2). Elemental and Trace Metal Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • AZoM. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]

  • Università di Padova. (2024, June 21). Elemental Analysis - Technical Resources. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can I calculate the elemental composition? Retrieved from [Link]

  • University of Sheffield. (2025, April 15). Elemental Analysis tool. Retrieved from [Link]

  • ChemAxon. (n.d.). Elemental Analysis Plugin - Documentation. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Elemental Composition. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

Sources

The Fluorine Effect: A Comparative Guide to Biological Activity in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of fluorinated versus non-fluorinated analogs in medicinal chemistry. It is designed for researchers and drug developers to understand the mechanistic causality behind fluorine substitution—specifically how it modulates metabolic stability, binding affinity, and lipophilicity. We move beyond simple "rules of thumb" to explore the physicochemical drivers that make fluorine a "magic bullet" in lead optimization.

Mechanistic Foundations: The "Fluorine Effect"[1]

The biological differentiation between a hydrogen atom (H) and a fluorine atom (F) is driven by three fundamental physicochemical pillars. Understanding these is prerequisite to interpreting the experimental data below.

Electronic Modulation & Bond Strength

Fluorine is the most electronegative element (


), exerting a profound inductive effect (-I) on the molecular scaffold.
  • Acidity (pKa): Fluorine substitution adjacent to basic centers (e.g., amines) lowers their pKa, often by 1-2 units. This reduces the cationic character at physiological pH, enhancing membrane permeability.

  • Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (

    
    ) compared to the C-H bond (
    
    
    
    ). This thermodynamic stability renders the C-F bond resistant to the radical abstraction mechanisms employed by Cytochrome P450 (CYP) enzymes, effectively blocking oxidative metabolism at labile sites.
Steric & Lipophilic Bioisosterism
  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). It acts as a non-classical isostere for the hydroxyl group (-OH) but without hydrogen bond donor capability.

  • Lipophilicity (LogP/LogD): While highly polar, the C-F bond has low polarizability. A single fluorine substitution typically increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration. However, polyfluorination (e.g., -CF3) can paradoxically reduce lipophilicity in specific contexts due to dipole-dipole repulsion with solvents.

Comparative Case Studies: Experimental Evidence

Case Study A: Metabolic Stability (Blocking CYP Oxidation)

Subject: Sitagliptin (DPP-4 Inhibitor) vs. Non-fluorinated Analogs. Mechanism: The trifluorophenyl moiety in Sitagliptin prevents oxidative degradation. In non-fluorinated analogs, the phenyl ring is a "soft spot" for CYP3A4-mediated hydroxylation.

Experimental Outcome: The introduction of the trifluorophenyl group shifts the clearance mechanism from hepatic metabolism to renal excretion.

  • Non-fluorinated Analog: Rapidly metabolized (High intrinsic clearance,

    
    ).
    
  • Sitagliptin: Minimal metabolism; ~87% excreted unchanged in urine.

Case Study B: Binding Affinity (Electrostatic Interactions)

Subject: Atorvastatin (HMG-CoA Reductase Inhibitor). Mechanism: Atorvastatin contains a p-fluorophenyl group. Crystallographic studies reveal that this fluorine atom engages in a specific electrostatic interaction with the guanidinium group of Arg590 in the enzyme's active site.

  • Interaction Type: Ion-dipole / Orthogonal multipolar interaction.

  • Result: The fluorinated analog exhibits significantly tighter binding (

    
    ) compared to the hydrogen analog.
    
Case Study C: Potency & Gyrase Inhibition

Subject: Fluoroquinolones (e.g., Enoxacin) vs. Naphthyridines. Mechanism: The fluorine atom at the C-6 position is critical for binding to the DNA-gyrase complex. It improves cell penetration (via lipophilicity) and enhances binding affinity.

Data Summary Table
Compound ClassAnalog A (Non-Fluorinated)Analog B (Fluorinated)ParameterOutcome / Fold-ChangeMechanistic Driver
Quinolones NaphthyridineEnoxacin (6-F)Gyrase IC5015-fold increase in potency [1]Enhanced binding pocket fit & permeability
Statins Des-fluoro AtorvastatinAtorvastatinHMG-CoA Ki~2-5 fold improvementElectrostatic interaction with Arg590 [2]
DPP-4 Inhibitors Des-fluoro SitagliptinSitagliptinMetabolic Stability (

)
Significant increase (8-14h half-life)Blockade of CYP3A4 hydroxylation [3]
Anisoles Methoxy-areneTrifluoromethoxy-areneLogP (Lipophilicity)+1.0 Log unit increaseReduced polarizability, increased hydrophobicity [4]

Visualizing the Mechanism

Diagram 1: Metabolic Blocking Strategy

This diagram illustrates the kinetic competition between metabolic activation (C-H bond breakage) and metabolic resistance (C-F bond stability).

MetabolicBlocking Drug_CH Drug (C-H Bond) Labile Site CYP450 CYP450 Enzyme (Oxidative Attack) Drug_CH->CYP450 High Affinity Drug_CF Drug (C-F Bond) Blocked Site Drug_CF->CYP450 Steric/Electronic Repulsion StableDrug Stable Drug (Prolonged t1/2) Drug_CF->StableDrug No Reaction (Bond Strength ~116 kcal/mol) Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP450->Metabolite Radical Abstraction (Easy, ~99 kcal/mol)

Caption: Comparative metabolic fate of C-H vs. C-F bonds. The high bond dissociation energy of C-F prevents the radical abstraction step essential for CYP450-mediated hydroxylation.

Diagram 2: The Fluorine Scan Workflow

A strategic workflow for Medicinal Chemists to apply fluorine scanning during Lead Optimization.

FluorineScan Lead Hit / Lead Compound (Sub-optimal PK/Potency) Scan Fluorine Scan Strategy (Systematic Substitution) Lead->Scan Path_Metab Target: Metabolic Soft Spot (Benzylic/Aromatic) Scan->Path_Metab Improve Stability Path_Bind Target: Binding Pocket (H-bond donor removal) Scan->Path_Bind Improve Potency Path_Perm Target: Permeability (pKa Modulation) Scan->Path_Perm Improve Bioavailability Test_Metab Assay: Microsomal Stability (t1/2, CLint) Path_Metab->Test_Metab Test_Bind Assay: SPR / IC50 (Potency) Path_Bind->Test_Bind Test_Perm Assay: PAMPA / Caco-2 (Efflux Ratio) Path_Perm->Test_Perm Decision Select Optimized Analog Test_Metab->Decision Test_Bind->Decision Test_Perm->Decision

Caption: Decision tree for implementing a 'Fluorine Scan' to address specific liabilities in lead compounds.

Experimental Protocols

To validate the differences between fluorinated and non-fluorinated analogs, the following standardized protocols are recommended.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) differences caused by fluorine substitution.
  • Preparation:

    • Prepare 10 mM stock solutions of the Fluorinated Analog and Non-Fluorinated Control in DMSO.

    • Thaw pooled liver microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (without cofactor) with test compounds (final conc. 1 µM) for 5 min at 37°C.

    • Initiation: Add NADPH-regenerating system (final conc. 1 mM NADPH) to start the reaction.

    • Controls: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL samples at time points: 0, 5, 15, 30, 45, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent ion.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      is the elimination rate constant.
    • 
      .
      
    • Success Criteria: A significant decrease in slope

      
       for the fluorinated analog compared to the control indicates successful metabolic blocking.
      
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the kinetic binding constants (


, 

,

) to detect subtle affinity improvements driven by fluorine interactions.
  • Immobilization:

    • Immobilize the target protein (e.g., HMG-CoA Reductase catalytic domain) onto a CM5 sensor chip using standard amine coupling. Target immobilization level: ~2000 RU.

  • Sample Injection:

    • Prepare a dilution series of both analogs in running buffer (HBS-EP+). Range: 0.1x to 10x the expected

      
      .
      
    • Inject Non-Fluorinated Analog (flow rate 30 µL/min, contact time 120s, dissociation 300s).

    • Regenerate surface (if necessary) and repeat with Fluorinated Analog.

  • Data Processing:

    • Double-reference the data (subtract reference channel and buffer blank injections).

    • Fit data to a 1:1 Langmuir binding model.

  • Interpretation:

    • Compare

      
       rates. Fluorine-mediated specific interactions (like F---Arg) often manifest as a slower dissociation rate (
      
      
      
      ), leading to a lower
      
      
      (higher affinity).

Conclusion

The substitution of hydrogen with fluorine is not merely a cosmetic structural change; it is a fundamental alteration of the molecule's physicochemical identity. The experimental data confirms that strategic fluorination can:

  • Extend Half-life: By raising the activation energy required for metabolic cleavage (Sitagliptin case).

  • Enhance Potency: By enabling novel electrostatic contacts within the binding pocket (Atorvastatin case).

  • Modulate Permeability: By altering pKa and lipophilicity profiles (Quinolone case).

For drug development professionals, the "Fluorine Scan" remains one of the most high-yield strategies in the transition from Hit-to-Lead.

References

  • The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (2008). Link

  • The drug atorvastatin blocks cholesterol synthesis by inhibiting HMG‐CoA reductase. European Journal of Organic Chemistry. (2019).[1] Link

  • Pharmacokinetics and relative bioavailability of sitagliptin. GaBI Journal. (2023). Link

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. (2015). Link

  • Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs. Antimicrobial Agents and Chemotherapy. (2011). Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Compliance

Handling 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride requires more than just checking boxes on a safety form. As a halogenated amine salt, this compound presents a dual challenge: it is an organic irritant with specific bioavailability concerns (common to fluorinated pharmacophores) and a hydrochloride salt, making it hygroscopic and corrosive to mucous membranes.

This guide is designed for the researcher who values data integrity as much as personal safety. Improper handling doesn't just risk exposure; it risks moisture contamination that degrades the salt, altering stoichiometry and ruining downstream synthesis.

Risk Assessment & Hazard Identification

Before opening the container, understand the specific nature of the threat. This compound is generally classified under the Warning signal word, but the specific combination of functional groups dictates the protocol.

Hazard Profile (GHS Classification)
Hazard CodeDescriptionThe "Real World" Lab Implication
H302 Harmful if swallowedDust contamination on gloves transferred to mouth/phone is the primary vector.
H315 Causes skin irritationThe HCl moiety will react with skin moisture to form acid, causing redness/burns.
H319 Causes serious eye irritationCritical Risk. Micro-particles can cause immediate, severe pain and potential corneal damage.
H335 May cause respiratory irritationInhalation of fine dust during weighing will irritate the upper respiratory tract.

Chemical Context:

  • Fluorine Substitution: The fluorine atom on the phenyl ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogues.

  • Hydrochloride Salt: Enhances water solubility but makes the solid hygroscopic. Exposure to humid air will cause clumping and hydrolysis.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] This matrix is tailored for the specific physical properties (fine, static-prone powder) of this salt.

TaskHand ProtectionEye ProtectionRespiratoryBody
Storage & Transport Single Nitrile (4 mil)Safety Glasses with side shieldsN/A (if sealed)Standard Lab Coat
Weighing (Solid) Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil). Why? Static from the powder can cause it to jump onto gloves.Chemical Splash Goggles . Why? Safety glasses allow dust entry from the top/sides.N95/P95 (if outside hood) or Fume Hood (Preferred).Lab Coat + Sleeves (Tyvek) to bridge glove gap.
Solubilization Double Nitrile or Neoprene (if using DCM/DMF).Face Shield + Goggles.[2] Why? Splash risk of dissolved organic salt is high.Fume Hood (Sash at working height).[1]Chemical Resistant Apron (optional but recommended).
Spill Cleanup Thick Nitrile (8 mil) or Double Gloved.Chemical Splash Goggles .P100 Respirator (Half-face).Tyvek Suit (for large spills >50g).

Operational Protocol: Step-by-Step

Phase 1: Receiving & Storage

Objective: Prevent degradation and accidental exposure.

  • Inspection: Upon receipt, inspect the bottle for white crusting around the cap (sign of HCl leakage/moisture ingress).

  • Environment: Store in a desiccator or a cool, dry cabinet. The HCl salt is hygroscopic; moisture absorption will alter the molecular weight, skewing molar calculations in synthesis.

  • Segregation: Store away from strong oxidizers and bases (which will liberate the free amine).

Phase 2: Weighing & Transfer (The Critical Step)

Objective: Transfer solid without generating airborne dust.

  • Engineering Control: utilize a chemical fume hood. If the balance is outside the hood, use a powder containment balance enclosure .

  • Static Management: Fluorinated salts are often fluffy and static-prone. Use an antistatic gun or a polonium strip near the balance boat.

  • The "Tap" Method: Do not scoop vigorously. Gently tap the spatula to dispense.

  • Closure: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent salt buildup that compromises the seal.

Phase 3: Solubilization

Objective: Dissolve safely without exotherm.

  • Solvent Choice: When dissolving in water or alcohols, a mild exotherm may occur due to solvation of the HCl.

  • Addition Order: Add the solid to the solvent , not solvent to solid, to prevent localized heating and splashing.

Emergency Response & Signaling Pathways

Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Handling 2-Amino-2-(2-fluorophenyl)acetamide HCl RiskAssess Risk Assessment: Check SDS & Ventilation Start->RiskAssess PPE_Check PPE Verification: Nitrile (Double) + Goggles RiskAssess->PPE_Check Hood_Check Is Fume Hood Airflow > 100 fpm? PPE_Check->Hood_Check Stop_Work STOP WORK: Maintenance Required Hood_Check->Stop_Work No Weighing Weighing Protocol: Use Antistatic Gun Avoid Dust Generation Hood_Check->Weighing Yes Spill_Check Spill Occurred? Weighing->Spill_Check Cleanup Spill Response: 1. Isolate Area 2. Damp Wipe (Avoid Dust) 3. pH Neutralize Spill_Check->Cleanup Yes Reaction Reaction/Synthesis: Dissolve Solid -> Solvent Spill_Check->Reaction No Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal Reaction->Disposal

Figure 1: Operational workflow ensuring engineering controls (fume hood) and spill checks are validated before synthesis proceeds.

Disposal Strategy: Environmental Compliance

Disposal of fluorinated compounds is strictly regulated due to the persistence of the C-F bond.

Waste StreamClassificationAction
Solid Waste Halogenated Organic Solid Bag in clear polyethylene. Label as "Toxic, Irritant, Halogenated". Do not mix with silica gel unless specified.
Liquid Waste Halogenated Solvent If dissolved in organic solvents (DCM, EtOAc), dispose in the Halogenated carboy. Do NOT mix with non-halogenated waste (acetone/ethanol) if your facility separates them; the F-group classifies it as halogenated.
Aqueous Waste Hazardous Aqueous If dissolved in water, adjust pH to 6-9.[3] However, due to the fluorinated organic component, this usually cannot go down the drain. Collect as aqueous chemical waste.

Why Segregate? Incineration of halogenated waste requires higher temperatures and scrubbers to capture acid gases (HF/HCl). Mixing this with non-halogenated waste complicates the incineration process and increases disposal costs for your facility.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-2-(2-fluorophenyl)acetamide. Retrieved from

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2-Amino-2-(2-fluorophenyl)acetamide hydrochloride
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